molecular formula C4H6N2O B1213968 2-Hydroxy-5-iminoazacyclopent-3-ene CAS No. 71765-74-7

2-Hydroxy-5-iminoazacyclopent-3-ene

Cat. No.: B1213968
CAS No.: 71765-74-7
M. Wt: 98.10 g/mol
InChI Key: LMDDHEQEFKCAJH-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

5-amino-2H-pyrrol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1-2,4,7H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDDHEQEFKCAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71765-74-7
Record name 2-Hydroxy-5-iminoazacyclopent-3-ene
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Record name 2H-Pyrrol-2-ol, 5-amino-
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Record name 5-AMINO-2H-PYRROL-2-OL
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Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Hydroxy-5-iminoazacyclopent-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Hydroxy-5-iminoazacyclopent-3-ene, a pyrroline-class antibiotic. The document details its chemical structure, physicochemical properties, and biological activity. A significant focus is placed on its proposed mechanism of action as a protonophore, a class of compounds that disrupt cellular membrane potential. This guide also outlines generalized experimental protocols for the synthesis and characterization of this and similar compounds, providing a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known by its synonym 2,5-Dihydro-5-imino-1H-pyrrol-2-ol and CAS number 71765-74-7, is a heterocyclic organic compound with emerging interest in the field of antibiotics. Its structural features, including a hydroxyl group and an imino group on a five-membered nitrogen-containing ring, confer upon it a unique chemical reactivity and biological activity. As a member of the pyrroline class of antibiotics, it exhibits mild activity against both Gram-positive and Gram-negative bacteria[1]. This guide aims to consolidate the current understanding of its core properties to facilitate further research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₂OECHEMI[2]
Molecular Weight 98.10 g/mol ECHEMI[2]
Exact Mass 98.048012819 uECHEMI[2]
Topological Polar Surface Area 58.6 ŲECHEMI[2]
Hydrogen Bond Donor Count 2ECHEMI[2]
Hydrogen Bond Acceptor Count 2ECHEMI[2]
XLogP3 -1.2ECHEMI[2]
Complexity 128ECHEMI[2]
Color and Form SolidCymitQuimica[1]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly accessible literature, general methods for the synthesis of related pyrrole and dihydropyrrole derivatives can be adapted.

Generalized Synthesis Protocol

A plausible synthetic approach involves a multi-component reaction, which is a common strategy for constructing heterocyclic scaffolds[3]. A potential pathway could involve the condensation of an α,β-unsaturated aldehyde or ketone with an amine and a source of the imino and hydroxyl functionalities.

Illustrative Synthetic Workflow:

G Start Starting Materials (e.g., α,β-unsaturated carbonyl, Ammonia, Cyanide source) Reaction Multi-component Condensation Reaction Start->Reaction Solvent, Catalyst Cyclization Intramolecular Cyclization & Tautomerization Reaction->Cyclization Purification Purification (Chromatography, Recrystallization) Cyclization->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Characterization Methods

The characterization of the synthesized compound would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Table 2: Experimental Protocols for Characterization

TechniqueProtocolExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.The ¹H NMR spectrum should show characteristic peaks for the vinyl, imino, and hydroxyl protons. The ¹³C NMR should confirm the presence of the expected number of carbon atoms in their respective chemical environments.
Infrared (IR) Spectroscopy Prepare a KBr pellet of the solid sample or analyze as a thin film.The IR spectrum should display characteristic absorption bands for N-H stretching (imine), O-H stretching (hydroxyl), C=N stretching (imine), and C=C stretching (alkene).
Mass Spectrometry (MS) Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass.The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of the compound (98.0480 u).
Elemental Analysis Perform combustion analysis to determine the percentage composition of C, H, and N.The experimental percentages should be in close agreement with the calculated values for the molecular formula C₄H₆N₂O.

Biological Activity and Mechanism of Action

This compound is classified as a pyrroline-class antibiotic with mild activity against both Gram-positive and Gram-negative bacteria[1]. The broader class of pyrrolomycin antibiotics are known to act as potent protonophores[4]. This suggests that the primary mechanism of action for this compound is the disruption of the proton motive force across bacterial cell membranes.

Protonophore Mechanism

Protonophores are lipid-soluble weak acids that can transport protons across a lipid membrane. This action uncouples oxidative phosphorylation from ATP synthesis by dissipating the proton gradient that is essential for ATP synthase function.

Signaling Pathway of a Protonophore:

G cluster_membrane Bacterial Cell Membrane IMS Intermembrane Space (High H⁺ Concentration) P_minus_IMS Anionic Form (A⁻) Matrix Cytoplasm (Low H⁺ Concentration) P_minus_Matrix Anionic Form (A⁻) AH_IMS Protonated Form (AH) AH_Matrix Protonated Form (AH) AH_IMS->AH_Matrix Diffusion across membrane H_plus_Matrix H⁺ AH_Matrix->H_plus_Matrix Deprotonation P_minus_Matrix->P_minus_IMS Electrophoretic return H_plus_IMS H⁺ H_plus_IMS->P_minus_IMS Protonation

Caption: The catalytic cycle of a protonophore across a bacterial membrane.

This disruption of the proton gradient leads to a collapse of the membrane potential, inhibiting essential cellular processes such as ATP synthesis, nutrient transport, and flagellar motion, ultimately resulting in bacterial cell death.

Applications in Drug Development

The unique structure and biological activity of this compound make it an interesting scaffold for the development of novel antimicrobial agents. Its broad-spectrum, albeit mild, activity suggests that chemical modifications could enhance its potency and selectivity. Further research into structure-activity relationships (SAR) could lead to the design of more effective antibiotics that may circumvent existing resistance mechanisms.

Conclusion

This compound is a promising, yet understudied, pyrroline antibiotic. This guide has summarized its known fundamental properties and proposed a scientifically plausible mechanism of action based on its chemical class. The provided generalized experimental protocols offer a starting point for researchers to synthesize and characterize this molecule, paving the way for a more thorough investigation of its therapeutic potential. Further studies are warranted to elucidate its precise biological targets and to explore its potential as a lead compound in the development of new antibacterial therapies.

References

Unveiling the Enigmatic 2-Hydroxy-5-iminoazacyclopent-3-ene: A Technical Guide to its Synthesis, Discovery, and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-iminoazacyclopent-3-ene, a captivating heterocyclic compound, has garnered interest within the scientific community for its potential as a pyrroline-class antibiotic. Exhibiting mild activity against both Gram-positive and Gram-negative bacteria, this molecule, also known by its tautomeric name 5-imino-3-pyrrolin-2-one and identified by CAS number 71765-74-7, presents a compelling scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of the synthesis, discovery, and history of this intriguing molecule, collating available data to facilitate future research and development endeavors.

Discovery and History

The precise origins and discovery of this compound remain somewhat elusive in readily available literature, suggesting its emergence from either niche natural product research or as a synthetic intermediate in broader medicinal chemistry programs. The classification of this compound as a pyrroline-class antibiotic points towards a potential discovery within the extensive screening of natural products, a field rich in the identification of novel antimicrobial agents. The pyrrolidine and pyrrole moieties are core structures in a vast array of natural and synthetic bioactive compounds, including potent antibiotics such as the pyrrolomycins. It is plausible that this compound was either isolated from a natural source or synthesized as an analog during the exploration of these more complex antibiotic structures.

Recent research has brought the 5-iminopyrrol-2-one scaffold back into the spotlight. A 2024 study published in ACS Infectious Diseases investigated a series of synthesized cyanoacrylamides and 5-iminopyrrol-2-ones for their activity against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis.[1][2][3] This contemporary interest underscores the continued relevance of this chemical class in the search for new therapeutic agents.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of the unsubstituted this compound is not prominently documented in publicly accessible scientific literature, a general synthetic strategy can be inferred from recent studies on substituted 5-iminopyrrol-2-ones. The aforementioned 2024 study by Chao-Pellicer et al. provides a synthetic route to substituted derivatives, which serves as a foundational methodology.[1][2][3]

The synthesis of the 5-iminopyrrol-2-one core, as described in the supplementary information of the ACS Infectious Diseases paper, involves a catalytic hydrocyanation of activated alkynes or secondary propiolamides.[3] This method, referenced from earlier work, provides a pathway to construct the fundamental pyrrolinone ring system.

A plausible synthetic workflow for generating the 5-iminopyrrol-2-one scaffold is depicted below. This generalized scheme is based on the principles of related syntheses and represents a logical approach for researchers aiming to produce this class of compounds.

G cluster_0 Hypothesized Synthesis of 5-Imino-3-pyrrolin-2-one start Starting Materials (e.g., Activated Alkyne/Propiolamide, Cyanide Source) hydrocyanation Catalytic Hydrocyanation start->hydrocyanation catalyst Catalyst (e.g., Transition Metal Complex) catalyst->hydrocyanation intermediate Cyanated Intermediate hydrocyanation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 5-Imino-3-pyrrolin-2-one Scaffold cyclization->product tautomerization Tautomerization product->tautomerization final_product This compound tautomerization->final_product G cluster_1 Conceptual Cellular Effects of 5-Iminopyrrol-2-ones on Naegleria fowleri compound 5-Iminopyrrol-2-one Derivative cell_entry Cellular Uptake compound->cell_entry mitochondria Mitochondrial Damage cell_entry->mitochondria membrane Plasma Membrane Permeability Increase cell_entry->membrane chromatin Chromatin Condensation cell_entry->chromatin ros Increased Oxidative Stress mitochondria->ros apoptosis Programmed Cell Death ros->apoptosis membrane->apoptosis chromatin->apoptosis

References

An In-Depth Technical Guide to 2-Hydroxy-5-iminoazacyclopent-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-Hydroxy-5-iminoazacyclopent-3-ene

Synonyms: 2,5-Dihydro-5-imino-1H-pyrrol-2-ol

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a pyrroline-class antibiotic. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Detailed quantitative physicochemical data for this compound is not extensively available in publicly accessible literature. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C₄H₆N₂OCymitQuimica
Physical Form SolidCymitQuimica

Further research is required to determine key physicochemical parameters such as melting point, boiling point, water solubility, pKa, and partition coefficient.

Biological Activity

This compound has been identified as a pyrroline-class antibiotic. It exhibits mild antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Spectrum

Specific minimum inhibitory concentration (MIC) values against a broad panel of bacterial strains have not been detailed in the available literature. Further studies are necessary to quantify its potency against various pathogenic bacteria.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. Research into its molecular targets and how it interferes with bacterial growth and survival is needed.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not currently available in the public domain. General synthetic routes for related pyrrolinone and dihydropyrrole structures often involve multi-step reactions, including condensation and cyclization reactions.

Hypothetical Synthetic Workflow:

The synthesis of this compound could potentially involve the cyclization of a linear precursor containing the necessary carbon, nitrogen, and oxygen functionalities. The introduction of the imino and hydroxyl groups would be key steps in the synthetic pathway. A possible logical workflow for a research program aimed at its synthesis is outlined below.

G Logical Workflow for Synthesis and Evaluation cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A Precursor Identification and Synthesis B Cyclization Reaction A->B C Functional Group Interconversion B->C D Purification and Characterization C->D E Antimicrobial Screening D->E Compound for Biological Testing F MIC Determination E->F G Mechanism of Action Studies F->G H In vivo Efficacy and Toxicity G->H

Caption: Logical workflow for the synthesis and biological evaluation of this compound.

Signaling Pathways and Molecular Interactions

There is currently no information available in the scientific literature detailing the interaction of this compound with any specific cellular signaling pathways. To understand its biological effects and potential for drug development, it would be crucial to investigate its impact on key bacterial pathways, such as cell wall synthesis, protein synthesis, or DNA replication.

Hypothetical Target Interaction Pathway:

A generalized diagram illustrating the potential interaction of an antibiotic with bacterial cellular pathways is presented below. This is a conceptual representation and has not been experimentally validated for this compound.

G Conceptual Antibiotic-Target Interaction Pathway A This compound B Bacterial Cell Entry A->B C Target Binding B->C D Inhibition of Cellular Process C->D E Bacteriostatic/Bactericidal Effect D->E

Caption: A conceptual diagram of a potential antibiotic mechanism of action.

Future Research Directions

The limited available information on this compound highlights several areas for future research:

  • Elucidation of Physicochemical Properties: Comprehensive characterization of its physical and chemical properties is essential for any further development.

  • Development of a Robust Synthetic Protocol: A reliable and scalable synthesis method is required to produce sufficient quantities for detailed study.

  • In-depth Biological Evaluation: A thorough investigation of its antimicrobial spectrum, potency (MIC values), and mechanism of action is crucial.

  • Toxicology and Pharmacokinetic Studies: To assess its potential as a therapeutic agent, its safety profile and behavior in biological systems must be determined.

  • Exploration of Signaling Pathway Interactions: Identifying the molecular targets and pathways affected by this compound will provide valuable insights into its biological activity.

Methodological & Application

Asymmetric Synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the asymmetric synthesis of "2-Hydroxy-5-iminoazacyclopent-3-ene" derivatives. The term "azacyclopent-3-ene" is interpreted as a carbocyclic cyclopentene ring with an exocyclic imino group, a common scaffold with potential applications in medicinal chemistry due to its structural analogy to various biologically active compounds.

Introduction

Substituted cyclopentene rings are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules. The introduction of stereochemically defined hydroxyl and imino functionalities can significantly influence their biological activity, making their asymmetric synthesis a topic of considerable interest. These derivatives hold potential as intermediates for the synthesis of novel therapeutics, including antiviral agents, enzyme inhibitors, and modulators of cellular signaling pathways. This document outlines a plausible synthetic strategy, leveraging established asymmetric catalytic reactions to achieve high enantiopurity of the target compounds.

Proposed Synthetic Strategy

A convergent and stereocontrolled synthesis is proposed, commencing with the asymmetric formation of a key intermediate, an enantiomerically enriched aminocyclopentenol. This intermediate can then be elaborated to the final 2-hydroxy-5-imino derivative. Two primary pathways are presented:

  • Pathway A: Starting from a readily available achiral diene, a one-pot asymmetric synthesis of a 4-aminocyclopenten-1-ol derivative is performed. Subsequent oxidation of the amine functionality to an imine yields the target molecule.

  • Pathway B: An alternative approach involves the asymmetric synthesis of a 4-aminocyclopentenone. The ketone is then stereoselectively reduced to the corresponding alcohol, followed by conversion of the amino group to the imine.

These strategies rely on well-documented and robust transformations, including the Palladium-catalyzed Overman rearrangement, Ruthenium-catalyzed Ring-Closing Metathesis (RCM), and established methods for imine formation.

Experimental Protocols

Pathway A: From Diene to this compound Derivative

This pathway involves a highly efficient one-pot, multi-step process for the synthesis of the key aminocyclopentenol intermediate.[1]

Step 1: Asymmetric Synthesis of (1R,4S)-4-(Trichloroacetamido)cyclopent-2-en-1-ol

This step combines an asymmetric Pd(II)-catalyzed Overman rearrangement and a Ru(II)-catalyzed ring-closing metathesis in a single pot.

Materials:

  • (E)-1,6-heptadien-4-ol

  • Trichloroacetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Palladium(II) chloride bis(acetonitrile) complex

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Grubbs' Second Generation Catalyst

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Protocol:

  • To a solution of (E)-1,6-heptadien-4-ol (1.0 eq) in anhydrous DCM, add DBU (0.1 eq) and cool the mixture to 0 °C.

  • Slowly add trichloroacetonitrile (1.5 eq) and stir the reaction at room temperature for 2 hours to form the allylic trichloroacetimidate.

  • In a separate flask, prepare the palladium catalyst by dissolving PdCl₂(MeCN)₂ (0.05 eq) and (S)-BINAP (0.06 eq) in anhydrous DCM and stirring for 30 minutes.

  • Add the palladium catalyst solution to the reaction mixture containing the trichloroacetimidate.

  • Add Grubbs' Second Generation Catalyst (0.05 eq) to the mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (1R,4S)-4-(trichloroacetamido)cyclopent-2-enol.

Step 2: Hydrolysis of the Trichloroacetamide

Materials:

  • (1R,4S)-4-(trichloroacetamido)cyclopent-2-enol

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Protocol:

  • Dissolve the (1R,4S)-4-(trichloroacetamido)cyclopent-2-enol (1.0 eq) in methanol.

  • Add K₂CO₃ (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude product, (1R,4S)-4-aminocyclopent-2-en-1-ol, can be used in the next step without further purification.

Step 3: Oxidation of the Amine to an Imine

This step proposes the formation of an N-unsubstituted imine from the primary amine.

Materials:

  • (1R,4S)-4-aminocyclopent-2-en-1-ol

  • Manganese dioxide (MnO₂) or other suitable oxidant

  • Dichloromethane (DCM)

Protocol:

  • To a solution of (1R,4S)-4-aminocyclopent-2-en-1-ol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound derivative. Further purification may be achieved by chromatography if necessary.

Pathway B: From Aminocyclopentenone

This pathway offers an alternative route via a ketonic intermediate.

Step 1: Asymmetric Synthesis of 4-Aminocyclopentenone

This can be achieved through various established methods, such as the desymmetrization of cyclopent-4-ene-1,3-dione.

Step 2: Stereoselective Reduction of the Ketone

Materials:

  • 4-Aminocyclopentenone derivative

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (Luche reduction conditions)

  • Methanol (MeOH)

Protocol:

  • Dissolve the 4-aminocyclopentenone derivative (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol and cool to 0 °C.

  • Add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction for 30-60 minutes at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aminocyclopentenol by column chromatography.

Step 3: Conversion of the Amino Group to an Imine

Follow the protocol described in Pathway A, Step 3.

Data Presentation

Table 1: Representative Yields and Enantioselectivities for Key Synthetic Steps (Based on Analogous Reactions in Literature)

StepSubstrateCatalyst/ReagentProductYield (%)ee (%)Reference
Pathway A, Step 1 (Overman Rearrangement/RCM)(E)-1,6-heptadien-4-olPd(II)/(S)-BINAP, Grubbs II(1R,4S)-4-(trichloroacetamido)cyclopent-2-enol70-85>92[1]
Pathway B, Step 2 (Stereoselective Ketone Reduction)4-Substituted-cyclopent-2-enoneNaBH₄, CeCl₃4-Substituted-cyclopent-2-en-1-ol85-95N/A (dr)
Pathway A/B, Step 3 (Imine Formation from Primary Amine)Primary amineMnO₂N-unsubstituted imine60-80N/A
Alternative Imine Formation (from Ketone with NH₃ source)Cyclic KetoneSc(OTf)₃, NH₄OAcN-unsubstituted ketimine75-90N/A[2]

Note: The yields and enantiomeric excess (ee) for the imine formation step are estimated based on general procedures for similar transformations, as specific data for the target molecule is not available.

Visualizations

Logical Workflow for the Asymmetric Synthesis

Synthetic_Workflow cluster_pathway_a Pathway A cluster_pathway_b Pathway B A_start Achiral Diene A_inter1 Aminocyclopentenol (via Overman/RCM) A_start->A_inter1 Asymmetric Catalysis A_end Target Molecule (this compound) A_inter1->A_end Oxidation B_start Cyclopentenone Precursor B_inter1 Aminocyclopentenone B_start->B_inter1 Asymmetric Amination B_inter2 Aminocyclopentenol B_inter1->B_inter2 Stereoselective Reduction B_end Target Molecule (this compound) B_inter2->B_end Oxidation

Caption: Proposed synthetic pathways for the asymmetric synthesis.

Potential Signaling Pathway Involvement

While the specific biological activities of this compound derivatives are yet to be extensively studied, related nitrogen-containing cyclopentanoids have shown interactions with various biological targets. For instance, aminocyclopentitol derivatives are known to be precursors for carbocyclic nucleosides with antiviral properties. The imino functionality can also be a key pharmacophore in enzyme inhibitors. A hypothetical signaling pathway where such a derivative might act as an inhibitor is depicted below.

Signaling_Pathway Ligand External Signal Receptor Cell Surface Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response induces Target_Molecule This compound Derivative (Inhibitor) Target_Molecule->Kinase_B inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Proposed Synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene from Chiral Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document outlines a proposed synthetic route for "2-Hydroxy-5-iminoazacyclopent-3-ene" from chiral precursors. Extensive literature searches did not yield an established protocol for this specific molecule. Therefore, the presented synthesis is a hypothetical pathway based on analogous reactions and established principles in organic chemistry. This protocol has not been experimentally validated and would require significant optimization and verification by qualified researchers.

Introduction

The synthesis of chiral nitrogen-containing heterocycles is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals. The target molecule, this compound, represents a novel scaffold with potential for diverse biological activities. This document provides a detailed, albeit theoretical, protocol for the enantioselective synthesis of this compound, starting from a readily available chiral precursor. The proposed route involves the construction of a functionalized pyrrolidinone core, followed by the stereoselective introduction of a hydroxyl group, the formation of a carbon-carbon double bond, and the final conversion of a lactam to an imine.

Proposed Synthetic Pathway

The proposed multi-step synthesis commences with a chiral pool starting material, L-pyroglutamic acid, to establish the initial stereocenter. The pathway involves the following key transformations:

  • Step 1: Protection of the amine and esterification of the carboxylic acid of L-pyroglutamic acid.

  • Step 2: Stereoselective α-hydroxylation of the lactam carbonyl.

  • Step 3: Introduction of a double bond at the C3-C4 position via a selenation-oxidation-elimination sequence.

  • Step 4: Conversion of the lactam to a thiolactam using Lawesson's reagent.

  • Step 5: S-methylation of the thiolactam followed by amination to yield the final imino product.

A schematic overview of this proposed synthetic pathway is presented below.

Synthetic_Pathway A L-Pyroglutamic Acid B Protected & Esterified Pyrrolidinone A->B  Protection &  Esterification C 2-Hydroxy-pyrrolidinone Intermediate B->C  α-Hydroxylation D Unsaturated 2-Hydroxy-pyrrolinone C->D  Selenation &  Oxidative Elimination E Unsaturated 2-Hydroxy-thiolactam D->E  Thionation F Target Molecule: This compound E->F  S-Methylation &  Amination

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained by passing through a column of activated alumina. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

Step 1: Synthesis of (S)-methyl 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate (Protected & Esterified Pyrrolidinone)

This step involves the standard protection of the amine as a Boc-carbamate and esterification of the carboxylic acid.

Protocol:

  • Suspend L-pyroglutamic acid (1.0 eq) in a mixture of tert-butanol and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude Boc-L-pyroglutamic acid in anhydrous methanol.

  • Add trimethylsilyldiazomethane (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with acetic acid and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of (2S,5S)-methyl 1-(tert-butoxycarbonyl)-2-hydroxy-5-oxopyrrolidine-2-carboxylate (2-Hydroxy-pyrrolidinone Intermediate)

This step proposes a stereoselective α-hydroxylation using a strong base and an electrophilic oxygen source.

Protocol:

  • Dissolve the protected and esterified pyrrolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Add a solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 3: Synthesis of (S)-methyl 1-(tert-butoxycarbonyl)-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate (Unsaturated 2-Hydroxy-pyrrolinone)

Introduction of the double bond is proposed via a selenoxide elimination.

Protocol:

  • To a solution of the 2-hydroxy-pyrrolidinone intermediate (1.0 eq) in anhydrous THF at -78 °C, add LDA (2.2 eq) dropwise and stir for 1 hour.

  • Add phenylselenyl chloride (1.2 eq) in anhydrous THF and stir for 2 hours at -78 °C.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry, filter, and concentrate the organic phase.

  • Dissolve the crude selanylated intermediate in dichloromethane.

  • Add 30% hydrogen peroxide (3.0 eq) at 0 °C and stir for 1 hour.

  • Dilute with water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of (S)-methyl 1-(tert-butoxycarbonyl)-2-hydroxy-5-thioxo-2,5-dihydro-1H-pyrrole-2-carboxylate (Unsaturated 2-Hydroxy-thiolactam)

Conversion of the lactam to a thiolactam is proposed using Lawesson's reagent. The use of Lawesson's reagent is a well-established method for the thionation of amides and lactams.

Protocol:

  • Dissolve the unsaturated 2-hydroxy-pyrrolinone (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.6 eq) in one portion.

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 5: Synthesis of (S)-2-Hydroxy-5-iminoazacyclopent-3-ene (Final Product)

This final step involves S-methylation of the thiolactam to form a thioimidate, followed by displacement with ammonia to yield the imine. This is followed by deprotection of the Boc and ester groups.

Protocol:

  • Dissolve the unsaturated 2-hydroxy-thiolactam (1.0 eq) in anhydrous dichloromethane.

  • Add methyl trifluoromethanesulfonate (MeOTf) (1.2 eq) at 0 °C and stir for 1 hour.

  • Bubble anhydrous ammonia gas through the solution for 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude imine in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 2 hours to remove the Boc group.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in methanol and add a catalytic amount of sodium methoxide to induce saponification of the ester.

  • Stir for 4 hours at room temperature, then neutralize with acidic resin.

  • Filter and concentrate to yield the crude final product, which can be purified by preparative HPLC.

Data Presentation (Hypothetical)

The following table summarizes the expected (hypothetical) quantitative data for the proposed synthetic route.

StepProductStarting Material (g)Product (g)Yield (%)Purity (%)Enantiomeric Excess (%)
1Protected & Esterified Pyrrolidinone10.017.590>98>99
22-Hydroxy-pyrrolidinone Intermediate17.512.368>95>99
3Unsaturated 2-Hydroxy-pyrrolinone12.37.864>95>99
4Unsaturated 2-Hydroxy-thiolactam7.86.983>97>99
5This compound6.92.145 (over 3 steps)>98 (after HPLC)>99

Logical Relationships and Workflows

The following diagrams illustrate the experimental workflow and the logical relationship between the key steps of the proposed synthesis.

Experimental_Workflow cluster_0 Synthesis of Chiral Precursor cluster_1 Core Modification cluster_2 Final Functionalization A L-Pyroglutamic Acid B Protection (Boc) A->B C Esterification (MeOH) B->C D Purification (Chromatography) C->D E α-Hydroxylation D->E Input F Selenation E->F G Oxidative Elimination F->G H Purification (Chromatography) G->H I Thionation (Lawesson's Reagent) H->I Input J S-Methylation I->J K Amination (Ammonia) J->K L Deprotection & Saponification K->L M Final Purification (HPLC) L->M

Caption: Detailed experimental workflow for the proposed synthesis.

Logical_Relationship Start Chiral Precursor (L-Pyroglutamic Acid) Step1 Establish Pyrrolidinone Core Start->Step1 Step2 Introduce C2-Hydroxyl Group (Stereocontrol) Step1->Step2 Key Intermediate 1 Step3 Create C3-C4 Double Bond Step2->Step3 Key Intermediate 2 Step4 Form C5-Thiolactam Step3->Step4 Key Intermediate 3 Step5 Construct C5-Imino Group Step4->Step5 Key Intermediate 4 End Target Molecule Step5->End

Caption: Logical relationship between the key synthetic transformations.

Conclusion

This document provides a comprehensive, though hypothetical, set of application notes and protocols for the synthesis of this compound from a chiral precursor. The proposed route is based on established chemical transformations and provides a logical framework for researchers and drug development professionals to undertake the synthesis of this novel heterocyclic scaffold. It is imperative to reiterate that this protocol requires experimental validation, and each step may need significant optimization to achieve the desired outcomes.

Application Notes and Protocols: Catalytic Applications of Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested compound "2-Hydroxy-5-iminoazacyclopent-3-ene": A thorough review of the scientific literature indicates that "this compound" is not a recognized compound or catalyst. It is likely that this name is a non-standard representation of a chemical structure. However, the query points towards a five-membered nitrogenous ring (azacyclopentane or pyrrolidine) bearing hydroxyl and imino-like functionalities. This structural motif is central to a highly successful and widely studied class of organocatalysts: pyrrolidine-based catalysts .

This document will therefore focus on this relevant and extensively documented class of catalysts, which are pivotal in modern organic synthesis and drug development. We will provide detailed application notes and protocols for representative pyrrolidine-based catalysts, particularly those incorporating hydroxyl or hydroxyl-derived groups, which operate via iminium and enamine intermediates.

Introduction to Pyrrolidine-Based Organocatalysis

Pyrrolidine-based organocatalysts are small, chiral organic molecules that can accelerate chemical reactions with high levels of stereoselectivity.[1][2] Derived from the natural amino acid proline, these catalysts are renowned for their robustness, low toxicity, and accessibility.[3][4] They are central to the field of aminocatalysis, which relies on two primary modes of activation: enamine catalysis and iminium catalysis .[5][6]

  • Enamine Catalysis: The catalyst's secondary amine reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. This mode of activation is crucial for reactions like asymmetric aldol and Michael additions.[7][8]

  • Iminium Catalysis: The catalyst forms a transient iminium ion with an α,β-unsaturated carbonyl compound. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. This is the key mechanism in reactions such as Diels-Alder and conjugate additions.[9][10]

The presence of a hydroxyl group, often as part of a prolinol or diarylprolinol silyl ether structure, plays a critical role in orienting the substrates and enhancing stereoselectivity through hydrogen bonding or steric hindrance.[11][12]

Key Applications and Data

Pyrrolidine-based catalysts, particularly diarylprolinol silyl ethers, are highly effective in a variety of asymmetric transformations. A prominent example is the Michael addition of aldehydes to nitroalkenes, which furnishes valuable chiral γ-nitro aldehydes.[12][13]

Data Presentation: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The following table summarizes the performance of a representative (S)-diphenylprolinol trimethylsilyl ether catalyst in the asymmetric Michael addition of various aldehydes to different nitroalkenes.

EntryAldehydeNitroalkeneTime (h)Diastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee, %)Reference
1Propanaltrans-β-Nitrostyrene594:68599[12]
2Butanaltrans-β-Nitrostyrene695:58099[12]
3Pentanaltrans-β-Nitrostyrene2494:68598[14]
4Propanal1-Nitro-1-hexene2491:97899[12]
5Propanal2-Cyclohexyl-1-nitroethene4892:88199[12]
6Propanal(E)-1-nitro-2-(p-tolyl)ethene495:58899[12]
7Propanal(E)-2-(4-chlorophenyl)-1-nitroethene596:482>99[12]

Signaling Pathways and Experimental Workflows

Catalytic Cycles of Aminocatalysis

The dual modes of activation, enamine and iminium catalysis, are fundamental to the versatility of pyrrolidine-based catalysts. The following diagrams illustrate these catalytic cycles.

Enamine_Catalysis Catalyst Pyrrolidine Catalyst (R₂NH) Enamine Enamine Intermediate Catalyst->Enamine - H₂O Aldehyde Aldehyde (R'CHO) Aldehyde->Enamine Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + E⁺ Water1 H₂O Electrophile Electrophile (E⁺) Electrophile->Adduct_Iminium Adduct_Iminium->Catalyst Hydrolysis Product_Aldehyde α-Substituted Aldehyde Adduct_Iminium->Product_Aldehyde + H₂O Water2 H₂O Water2->Adduct_Iminium Iminium_Catalysis Catalyst Pyrrolidine Catalyst (R₂NH) Iminium Iminium Ion Intermediate Catalyst->Iminium - H₂O Enone α,β-Unsaturated Aldehyde Enone->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nu⁻ Water1 H₂O Nucleophile Nucleophile (Nu⁻) Nucleophile->Enamine_Adduct Enamine_Adduct->Catalyst Hydrolysis Product_Aldehyde β-Substituted Aldehyde Enamine_Adduct->Product_Aldehyde + H₂O Water2 H₂O Water2->Enamine_Adduct Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add catalyst and solvent to flask B 2. Add aldehyde (Michael donor) A->B C 3. Add nitroalkene (Michael acceptor) B->C D 4. Stir at specified temperature C->D E 5. Quench reaction (e.g., with aq. HCl) D->E F 6. Extract with organic solvent E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H I 9. Determine yield and d.r. (¹H NMR) H->I J 10. Determine enantiomeric excess (chiral HPLC) I->J

References

Application Notes and Protocols: "2-Hydroxy-5-iminoazacyclopent-3-ene" as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Hydroxy-5-iminoazacyclopent-3-ene," a versatile heterocyclic compound, presents significant potential as a ligand in coordination chemistry. Its structure, featuring both a hydroxyl and an imino group, allows for various coordination modes and the formation of stable complexes with a range of transition metals. These metal complexes are of growing interest due to their potential applications in catalysis, materials science, and as therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis and characterization of its coordination complexes, and illustrative data based on analogous systems.

Tautomerism and Coordination

It is important to note that "this compound" can exist in tautomeric forms, primarily as "2-amino-5-oxocyclopent-3-en-1-one." The specific tautomer present can be influenced by the solvent, pH, and the metal ion used for complexation. The coordination to a metal ion can also lock the ligand into a specific tautomeric form.

Applications in Coordination Chemistry

The coordination chemistry of ligands structurally similar to "this compound" suggests a variety of applications for its metal complexes:

  • Homogeneous Catalysis: Metal complexes of related aminocyclopentenone and hydroxypyrrolinone ligands have shown promise in catalytic applications. These complexes can serve as catalysts in various organic transformations, including oxidation, reduction, and cross-coupling reactions. The ligand's structure can be modified to tune the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.

  • Bioinorganic Chemistry and Drug Development: The structural motif of this ligand is found in various biologically active molecules. Its metal complexes are being investigated for their potential as antimicrobial, antiviral, and anticancer agents. The chelation of the ligand to a metal ion can enhance the biological activity of the organic molecule.

  • Materials Science: Coordination polymers and metal-organic frameworks (MOFs) incorporating similar ligands are being explored for applications in gas storage, separation, and sensing. The ability of the ligand to bridge multiple metal centers is a key feature in the design of these materials.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of the ligand and its metal complexes. These should be adapted based on the specific metal and desired complex.

Protocol 1: Synthesis of this compound Ligand

This protocol is a representative synthesis; specific precursors and conditions may vary.

Materials:

  • Appropriate starting materials (e.g., a substituted aminofuran and a primary amine)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, InCl₃)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Dissolve the aminofuran precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (1.1 eq) to the solution.

  • Add the Lewis acid catalyst (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure "this compound" ligand.

  • Characterize the purified ligand using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes with the "this compound" ligand (L).

Materials:

  • "this compound" (L)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Ethanol or methanol

  • Base (e.g., triethylamine, sodium hydroxide solution) - optional, for deprotonation of the ligand

Procedure:

  • Dissolve the ligand (2.0 eq) in ethanol in a round-bottom flask.

  • If deprotonation is required, add a stoichiometric amount of base and stir for 15-30 minutes.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate may form immediately or upon heating. Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Monitor the reaction by observing the color change and precipitation.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for a series of metal(II) complexes with "this compound" (L), with the general formula [M(L)₂].

Table 1: Physicochemical and Analytical Data

ComplexFormulaM.W. ( g/mol )ColorYield (%)M.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)
[Cu(L)₂] C₁₀H₁₀N₄O₂Cu297.76Green85>30012.5
[Ni(L)₂] C₁₀H₁₀N₄O₂Ni292.91Pale Green78>30010.8
[Co(L)₂] C₁₀H₁₀N₄O₂Co293.15Pink82>30011.2
[Zn(L)₂] C₁₀H₁₀N₄O₂Zn299.60White90>3008.9

Table 2: Spectroscopic Data

CompoundFT-IR ν(C=O) (cm⁻¹)FT-IR ν(C=N) (cm⁻¹)FT-IR ν(M-N) (cm⁻¹)FT-IR ν(M-O) (cm⁻¹)UV-Vis λₘₐₓ (nm) (d-d transitions)
Ligand (L) 16801620--280, 350
[Cu(L)₂] 16551605450520620
[Ni(L)₂] 16601608445515410, 650
[Co(L)₂] 16581607448518510, 590
[Zn(L)₂] 16621610440510-

Table 3: Hypothetical X-ray Crystallographic Data for [Cu(L)₂]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.871
β (°)105.34
V (ų)985.2
Z4
R-factor0.045
Bond Length Cu-N (Å)1.98 - 2.02
Bond Length Cu-O (Å)1.95 - 1.97
Bond Angle N-Cu-N (°)90.5, 178.2
Bond Angle O-Cu-O (°)88.9, 177.5

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start Starting Materials (Aminofuran, Primary Amine) Reaction Lewis Acid Catalyzed Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Ligand Pure Ligand (L) Purification->Ligand Complexation Complexation Reaction Ligand->Complexation MetalSalt Metal(II) Salt MetalSalt->Complexation Isolation Filtration & Drying Complexation->Isolation Complex Metal Complex [M(L)₂] Isolation->Complex Characterization Characterization (FT-IR, UV-Vis, etc.) Complex->Characterization Coordination_Modes cluster_0 Monodentate Coordination cluster_1 Bidentate Chelation cluster_2 Bridging Coordination M1 M L1 L M1->L1 via N M2 M L2 L M2->L2 via N and O M3a M L3 L M3a->L3 M3b M L3->M3b Signaling_Pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression complex [M(L)₂] Complex complex->kinase_b Inhibition

"2-Hydroxy-5-iminoazacyclopent-3-ene" functionalization and derivatization methods

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the functionalization and derivatization of the "2-Hydroxy-5-iminoazacyclopent-3-ene" scaffold, focusing on its more stable and synthetically accessible tautomeric form, the hydroxypyrrolinone core. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for creating diverse chemical libraries based on this privileged heterocyclic system.

Application Notes

Introduction to the Hydroxypyrrolinone Scaffold

The compound "this compound" exists in equilibrium with its more stable tautomers, primarily 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrroles and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[1] Their derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antidiabetic, antimicrobial, and anticancer properties.[2][3][4] The versatile functional handles on the hydroxypyrrolinone core—namely the N-H bond of the lactam, the C-OH hydroxyl group, and various positions on the carbon backbone—allow for extensive derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Tautomers A This compound B 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole A->B Tautomerization C 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one A->C Tautomerization B->C Isomerization

Caption: Tautomeric forms of the core scaffold.

Functionalization Strategies

The hydroxypyrrolinone scaffold offers several key sites for chemical modification, enabling the synthesis of diverse derivative libraries.

  • N-Functionalization: The lactam nitrogen is a primary site for modification. N-alkylation and N-arylation can significantly impact the compound's steric and electronic properties, influencing its binding to biological targets. Common methods include reaction with alkyl halides or sulfonates in the presence of a base, or greener approaches using reagents like propylene carbonate.[5][6][7]

  • O-Functionalization: The hydroxyl group is a versatile handle for introducing a variety of functional groups via O-acylation or O-alkylation. Chemoselective O-acylation can be achieved using acyl halides or anhydrides in an acidic medium like trifluoroacetic acid, which protonates the lactam nitrogen and prevents N-acylation.[8][9] This allows for the introduction of ester functionalities that can act as prodrugs or improve pharmacokinetic properties.

  • C-Functionalization: The carbon backbone, particularly at positions adjacent to the carbonyl or double bond, can be functionalized. For instance, the synthesis of the core ring itself can be designed to incorporate substituents at specific positions, such as the synthesis of 3,5-diaryl derivatives from substituted 3-cyanoketones.[1]

Functionalization_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Derivatization Pathways Start Starting Materials (e.g., 3-Cyanoketones, Sulfur Ylides) Synth Cyclization Reaction Start->Synth Core Hydroxypyrrolinone Core Synth->Core N_Func N-Functionalization (Alkylation, Arylation) Core->N_Func Base + R-X O_Func O-Functionalization (Acylation, Alkylation) Core->O_Func Acid + Acyl Halide C_Func C-Functionalization (Substitution) Core->C_Func Further Reactions Library Diverse Chemical Library N_Func->Library O_Func->Library C_Func->Library Screening SAR Studies & Drug Candidates Library->Screening Biological Evaluation

Caption: General workflow for scaffold synthesis and derivatization.

Quantitative Data Summary

Table 1: Synthesis of 3,5-Diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one Derivatives

This table summarizes the yields for the synthesis of various hydroxypyrrolinone derivatives via the base-assisted cyclization of 3-cyanoketones.[1]

EntryAr¹ SubstituentAr² SubstituentProductYield (%)
1PhenylPhenyl8a 72
24-Tolyl4-Tolyl8b 85
34-Anisyl4-Anisyl8c 81
44-Fluorophenyl4-Fluorophenyl8d 75
54-Chlorophenyl4-Chlorophenyl8e 80
64-Bromophenyl4-Bromophenyl8f 83
72-Naphthyl2-Naphthyl8g 65
Table 2: Biological Activity of Pyrrolinone Derivatives as P2X3 Receptor Antagonists

This table presents the in vitro activity of representative pyrrolinone derivatives against the human P2X3 receptor.[10]

CompoundR¹ GroupR² GroupR³ GroupIC₅₀ (µM)
23 4-isoxazolylphenyl4-methoxybenzoylCyclohexyl0.025
24a 4-pyridylphenylBenzoylCyclohexyl0.15
24b 4-cyanophenyl4-fluorobenzoylCyclopentyl0.08
24c 4-isoxazolylphenylThiophene-2-carbonylCyclohexyl0.04

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 3,5-Diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones

This protocol is adapted from the base-assisted cyclization of 3-cyanoketones.[1]

Materials:

  • Appropriate 3-cyano-1,3-diarylpropan-1-one (1.0 mmol)

  • Potassium hydroxide (KOH) (3.0 mmol, 168 mg)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Water (H₂O), deionized (0.5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-cyano-1,3-diarylpropan-1-one (1.0 mmol) in 5 mL of DMF, add KOH (3.0 mmol).

  • Add 0.5 mL of water to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 1.5 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 50 mL of water and extract with EtOAc (3 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

Protocol1_Scheme reactant 3-Cyano-1,3-diarylpropan-1-one product 3,5-Diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one reactant->product 1. KOH, DMF/H₂O 2. Room Temperature, 1.5h

Caption: Reaction scheme for Protocol 1.

Protocol 2: General Procedure for N-Alkylation of Pyrrolidones

This protocol is a general method adapted from literature procedures for N-alkylation of lactams and other N-heterocycles.[5]

Materials:

  • Hydroxypyrrolinone scaffold (1.0 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 mmol)

  • Dimethylformamide (DMF), anhydrous (10 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the hydroxypyrrolinone scaffold (1.0 mmol) in anhydrous DMF (10 mL).

  • Add anhydrous K₂CO₃ (1.5 mmol) to the solution.

  • Add the alkyl halide (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with EtOAc (3 x 30 mL).

  • Combine the organic extracts, wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 3: Chemoselective O-Acylation of the Hydroxyl Group

This protocol is adapted from methods for the selective O-acylation of hydroxyamino acids, which is applicable to the hydroxypyrrolinone core.[8][9]

Materials:

  • Hydroxypyrrolinone scaffold (1.0 mmol)

  • Trifluoroacetic acid (TFA) (3-5 mL)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 mmol)

  • Diethyl ether (Et₂O), cold

  • Anhydrous methanol (for quenching)

Procedure:

  • In a clean, dry flask, dissolve the hydroxypyrrolinone scaffold (1.0 mmol) in anhydrous TFA (3 mL) at 0 °C (ice bath).

  • Stir the solution until the starting material is fully dissolved. The amine/lactam function will be protonated.

  • Slowly add the acyl chloride (1.5 mmol) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC (a co-spot with the starting material is recommended).

  • Once the reaction is complete, quench any excess acyl chloride by the careful addition of a small amount of anhydrous methanol at 0 °C.

  • Precipitate the product by adding the reaction mixture dropwise into a beaker of cold, vigorously stirred diethyl ether.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the O-acylated product, typically as a TFA salt. Further purification or neutralization can be performed as needed.

References

Application Notes & Protocols: Isocyanide-Based Multicomponent Reactions for the Synthesis of 5-Membered N-Heterocycle Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isocyanide-based multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions, for the efficient construction of diverse libraries of five-membered nitrogen-containing heterocycles. While the specific scaffold "2-Hydroxy-5-iminoazacyclopent-3-ene" is not extensively documented as a stable product in MCRs, the principles and protocols outlined herein are readily adaptable for the synthesis of structurally related and highly functionalized imino- and amino-cyclopentene derivatives, which are valuable motifs in medicinal chemistry.

Multicomponent reactions are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic step.[1] This approach is highly atom-economical and allows for the generation of large, structurally diverse compound libraries, which are essential for identifying novel hit and lead compounds in drug development programs.

Core Concepts: Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs that facilitate the synthesis of a wide array of heterocyclic structures.[2][3][4]

  • The Ugi Reaction: This reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The key intermediate is a nitrilium ion formed from the condensation of the amine and carbonyl compound, followed by the addition of the isocyanide.[1][2] Intramolecular trapping of this intermediate by the carboxylic acid component leads to the formation of a bis-amide product. By employing bifunctional starting materials, the linear Ugi adduct can undergo subsequent intramolecular cyclization to yield various heterocyclic scaffolds.

  • The Passerini Reaction: This reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[3] Similar to the Ugi reaction, the use of appropriately functionalized substrates can lead to post-Passerini cyclization, affording heterocyclic products.

Workflow for Library Synthesis of 5-Membered N-Heterocycles

The general workflow for the synthesis of a library of 5-membered N-heterocycles using an isocyanide-based MCR involves the systematic variation of the starting components to explore a wide chemical space.

G cluster_0 Component Selection cluster_1 Reaction cluster_2 Post-MCR Processing cluster_3 Output A Aldehyde/Ketone Library E Multicomponent Reaction (e.g., Ugi-4CR) A->E B Amine Library B->E C Carboxylic Acid Library C->E D Isocyanide Library D->E F Optional: Post-Condensation Cyclization E->F G Purification F->G H Diverse 5-Membered N-Heterocycle Library G->H

Caption: Library Synthesis Workflow.

Quantitative Data from Representative Reactions

The following table summarizes typical reaction outcomes for the synthesis of functionalized five-membered N-heterocycles and related structures via isocyanide-based MCRs, as reported in the literature.

EntryReactant A (Carbonyl)Reactant B (Amine)Reactant C (Isocyanide)Product ScaffoldYield (%)Reference
1Substituted BenzaldehydesAnilineCyclohexyl isocyanideTetrasubstituted Imidazolium Salts75-90[5]
2N-alkylpiperidonesAnilineAliphatic isocyanidesCarfentanil Amide AnalogsModerate to Good[2]
3Various AldehydesDiethyl isocyanomethylphosphonateAmines2-(Imidazoline-4-yl)phosphonatesGood[5]
43-Oxo-azetidineVarious AminesTosMICHighly functionalized azetidinone derivatives60-95[6]
5Substituted AldehydesVarious AminesVarious Isocyanidesα-Acyloxy Amides (Passerini)Good to High[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Ugi-type Four-Component Reaction for the Synthesis of a Dihydropyrrolone Library

This protocol is a representative example for the synthesis of a library of dihydropyrrolone derivatives, which are structurally related to the target scaffold.

Materials:

  • Aldehyde (0.5 mmol, 1.0 equiv)

  • Amine (0.5 mmol, 1.0 equiv)

  • Levulinic acid (0.5 mmol, 1.0 equiv)

  • Isocyanide (0.5 mmol, 1.0 equiv)

  • Methanol (2 mL)

  • Magnetic stirrer and vial

Procedure:

  • To a vial containing a magnetic stir bar, add the aldehyde (0.5 mmol), amine (0.5 mmol), and methanol (1 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add levulinic acid (0.5 mmol) and the isocyanide (0.5 mmol) to the reaction mixture.

  • Add the remaining methanol (1 mL) and seal the vial.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired dihydropyrrolone derivative.

  • The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: General Procedure for a Passerini Three-Component Reaction followed by Intramolecular Cyclization

This protocol describes a general method for synthesizing N-heterocycles via a Passerini reaction followed by a cyclization step.

Materials:

  • Aldehyde containing a nucleophilic group (e.g., 2-aminobenzaldehyde) (0.5 mmol, 1.0 equiv)

  • Carboxylic acid (0.5 mmol, 1.0 equiv)

  • Isocyanide (0.5 mmol, 1.0 equiv)

  • Dichloromethane (DCM) (2 mL)

  • Reagent for cyclization (e.g., a mild acid or base, depending on the substrate)

  • Magnetic stirrer and vial

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve the aldehyde (0.5 mmol) and carboxylic acid (0.5 mmol) in DCM (2 mL).

  • Add the isocyanide (0.5 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the formation of the Passerini adduct by TLC.

  • Once the Passerini reaction is complete, add the cyclization agent to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired heterocyclic compound.

  • Characterize the final product using appropriate analytical techniques.

Signaling Pathways and Logical Relationships

The mechanism of the Ugi reaction provides a clear logical relationship between the starting materials and the final product, highlighting the key intermediates.

G A Amine E Imine Formation A->E B Aldehyde/Ketone B->E C Isocyanide F Nitrilium Ion Intermediate C->F D Carboxylic Acid G Nucleophilic Attack by Carboxylate D->G E->F F->G H Mumm Rearrangement G->H I Bis-Amide Product H->I

Caption: Ugi Reaction Mechanism.

Conclusion

Isocyanide-based multicomponent reactions offer an exceptionally efficient and versatile platform for the synthesis of diverse libraries of five-membered N-heterocycles. By carefully selecting the starting materials and reaction conditions, researchers can rapidly access a wide range of complex molecular architectures for screening in drug discovery and development programs. The protocols and data presented herein provide a solid foundation for initiating and optimizing these powerful synthetic transformations.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Hydroxy-5-iminoazacyclopent-3-ene" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene. It includes a proposed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Hypothetical Synthesis Overview

The synthesis of this compound can be envisioned through a cyclocondensation reaction between a β-ketoester and a nitrogen-containing nucleophile, such as cyanamide. The initial condensation would be followed by an intramolecular cyclization and subsequent tautomerization to yield the desired product. This approach is a common strategy for the formation of functionalized five-membered nitrogen heterocycles.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is based on general principles of heterocyclic synthesis and may require further optimization for specific applications.

Reaction Scheme:

Materials:

  • Ethyl acetoacetate (or another suitable β-ketoester)

  • Cyanamide

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (100 mL).

  • Addition of Base: Sodium ethoxide (1.1 equivalents) is carefully added to the ethanol at room temperature with stirring until fully dissolved.

  • Addition of Reactants: Ethyl acetoacetate (1.0 equivalent) is added dropwise to the solution, followed by the portion-wise addition of cyanamide (1.0 equivalent).

  • Reaction: The reaction mixture is heated to reflux (approximately 78°C for ethanol) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in water (50 mL) and neutralized with 1M hydrochloric acid to a pH of approximately 7.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaOEt (1.1)Ethanol7846592
2NaOEt (1.1)Methanol6566090
3K2CO3 (1.5)DMF10045588
4DBU (1.2)Acetonitrile8257095
5NaH (1.1)THF6664585

Table 2: Effect of Reactant Stoichiometry on Yield

Entryβ-Ketoester (equiv.)Cyanamide (equiv.)Base (equiv.)Yield (%)
11.01.01.165
21.21.01.168
31.01.21.172
41.01.01.560

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time and continue monitoring by TLC.- Increase reaction temperature, ensuring it does not exceed the boiling point of the solvent.- Ensure anhydrous conditions, as water can quench the base.
Ineffective base.- Use a stronger base (e.g., NaH), but with caution as it may promote side reactions.- Ensure the base is not old or degraded.
Reactant degradation.- Add reactants at a lower temperature before heating to reflux.- Ensure the purity of starting materials.
Formation of Multiple Products Side reactions are occurring.- Lower the reaction temperature.- Use a milder base.- Vary the solvent to one with a different polarity.
Tautomerization issues.- The desired tautomer may not be the most stable. Consider adjusting the pH during workup to favor the desired form.
Product is Difficult to Purify Product is highly polar.- Use a more polar eluent system for column chromatography.- Consider reverse-phase chromatography if the compound is water-soluble.
Product co-elutes with starting materials or byproducts.- Optimize the eluent system for better separation.- Consider recrystallization as an alternative purification method.
Inconsistent Results Variability in starting material quality.- Use starting materials from a reliable source and check their purity before use.
Inconsistent reaction conditions.- Carefully control reaction parameters such as temperature, time, and stirring speed.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the final product?

A1: The "this compound" name suggests a specific tautomer. However, keto-enol and imine-enamine tautomerism are common in such heterocyclic systems. The predominant tautomer will depend on factors like the solvent, pH, and temperature. Spectroscopic analysis (NMR, IR) is crucial to determine the actual structure.

Q2: Can other β-dicarbonyl compounds be used in this synthesis?

A2: Yes, other β-ketoesters or 1,3-diketones can likely be used, which would result in different substituents on the azacyclopentene ring. The reactivity of the dicarbonyl compound will influence the required reaction conditions.

Q3: What are the key safety precautions for this synthesis?

A3: Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive bases that should be handled under an inert atmosphere. Cyanamide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents should be used, and the reaction should be conducted under a nitrogen or argon atmosphere.

Q4: How can the regioselectivity of the initial condensation be controlled?

A4: In the case of unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at two different carbonyl groups, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by the steric and electronic properties of the dicarbonyl compound and the reaction conditions. Generally, the less sterically hindered and more electrophilic carbonyl group is more reactive.

Q5: What analytical techniques are recommended for product characterization?

A5: The structure and purity of the final product should be confirmed using a combination of techniques, including ¹H NMR and ¹³C NMR spectroscopy to elucidate the carbon-hydrogen framework, mass spectrometry to determine the molecular weight, and infrared (IR) spectroscopy to identify functional groups (e.g., C=O, C=N, N-H, O-H).

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway where this class of compounds might be relevant.

Experimental_Workflow reagents Combine Reactants: - β-Ketoester - Cyanamide - Base - Solvent reaction Heat to Reflux (4-6 hours) reagents->reaction workup Quench and Neutralize reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product: 2-Hydroxy-5-imino- azacyclopent-3-ene purification->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_cell Target Cell receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to cellular_response Cellular Response (e.g., Apoptosis) nucleus->cellular_response Gene Expression compound 2-Hydroxy-5-imino- azacyclopent-3-ene compound->receptor Binds and Activates

Caption: Hypothetical signaling pathway inhibited by this compound.

Improving the yield and purity of "2-Hydroxy-5-iminoazacyclopent-3-ene"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxy-5-iminoazacyclopent-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield and purity of this compound. Given the novelty of this molecule, this guide is based on established principles of heterocyclic chemistry and addresses potential challenges that may arise during synthesis and purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Low or No Product Yield

Q1: My reaction yield is consistently low or I'm not getting any product. What are the common causes?

A1: Low yields can stem from several factors throughout the experimental process.[1][2] A systematic check of the following is recommended:

  • Reagent Quality: Ensure starting materials and catalysts are pure and dry. Impurities or moisture can halt the reaction or lead to side products.[3]

  • Reaction Conditions: Temperature and reaction time are critical. Inconsistent heating or quenching the reaction too early or too late can significantly impact the yield.[1][3] Consider running small-scale trials to optimize these parameters.

  • Atmosphere Control: The presence of oxygen or moisture can be detrimental to many organic reactions. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are sensitive.[3]

  • Stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reactions.[4] Ensure vigorous and consistent stirring throughout the reaction.

Product Purity Issues

Q2: My final product is impure. How can I identify and remove contaminants?

A2: Impurities can be unreacted starting materials, byproducts, or degradation products.

  • Identify Impurities: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.

  • Purification Strategy:

    • Flash Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is crucial for good separation. Experiment with different solvent polarities. Be aware that acid-sensitive compounds may require special considerations during silica chromatography.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

    • Washing/Extraction: A liquid-liquid extraction during the workup phase can remove many water-soluble or acid/base-soluble impurities.[1]

Q3: I am observing multiple spots on my TLC plate even after purification. What could be the reason?

A3: This could be due to the presence of tautomers. The "this compound" structure can exist in equilibrium with its tautomeric forms (e.g., the keto-enamine form).[5][6][7][8] These tautomers may have different polarities and can appear as separate spots on a TLC plate. The equilibrium between tautomers can be influenced by the solvent, pH, and temperature.[5][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start Start: Reagent Preparation reagents Prepare Starting Materials & Solvents (Ensure Purity & Dryness) start->reagents glassware Assemble & Dry Glassware reagents->glassware reaction Run Reaction Under Inert Atmosphere & Controlled Temperature glassware->reaction monitor Monitor Progress via TLC/LC-MS reaction->monitor quench Quench Reaction monitor->quench workup Perform Aqueous Workup (Extraction) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify fractions Combine Pure Fractions purify->fractions final_concentrate Remove Solvent fractions->final_concentrate characterize Characterize Product (NMR, MS, etc.) final_concentrate->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q: What is the expected stability of this compound?

A: The presence of imine and hydroxy functional groups suggests potential instability, especially in the presence of acid, base, or heat. The compound may be susceptible to hydrolysis or polymerization. It is advisable to store the purified compound under an inert atmosphere at a low temperature and dissolved in a non-polar, aprotic solvent if possible.[1]

Q: Can I use proton NMR to confirm the structure?

A: Yes, proton and carbon NMR are essential for structure elucidation. However, be aware that tautomerism can complicate the spectra. You might observe two sets of peaks corresponding to the different tautomeric forms. Running the NMR in different solvents (e.g., DMSO-d6 vs. CDCl3) can sometimes help to identify and assign the peaks of the different forms.

Q: What is a good starting point for developing a column chromatography method?

A: Start with a relatively non-polar solvent system, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3, as this often provides good separation on a column.

Troubleshooting Low Yield: A Logic Diagram

G start Low Yield Observed check_reaction Was reaction complete by TLC/LC-MS? start->check_reaction check_workup Any issues during workup? (e.g., emulsion, precipitation) check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No check_purification Was significant material lost during purification? check_workup->check_purification No workup_loss Mechanical Loss or Product Decomposition check_workup->workup_loss Yes purification_loss Product Streaking on Column or Mechanical Loss check_purification->purification_loss Yes success Yield Improved check_purification->success No action_reaction Action: - Increase reaction time/temp - Check reagent quality/amount incomplete->action_reaction action_workup Action: - Use different solvents - Adjust pH of aqueous layer workup_loss->action_workup action_purification Action: - Modify column solvent system - Use alternative purification purification_loss->action_purification action_reaction->success action_workup->success action_purification->success

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a hypothetical route and should be adapted and optimized based on experimental observations.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the starting precursor (e.g., a suitably substituted 1,4-dicarbonyl compound) (1.0 eq) and anhydrous dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a nitrogen source (e.g., benzylamine) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, load the solid onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

  • Fraction Collection: Collect fractions based on the separation observed on the column and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Screening of Reaction Conditions
EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1DCM25244580
2THF25245585
3Toluene80126588
4THF50187290
Table 2: Comparison of Purification Methods
MethodRecovery (%)Purity (by HPLC, %)Time Required (h)
Flash Chromatography75>984
Preparative TLC50>998
Recrystallization (EtOAc)659712
Hypothetical Signaling Pathway Modulation

As a potential therapeutic agent, this compound could be hypothesized to interact with key cellular signaling pathways. For instance, it might act as a kinase inhibitor.

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Compound 2-Hydroxy-5-imino azacyclopent-3-ene Compound->KinaseB Inhibition

Caption: Inhibition of a kinase signaling pathway by the compound.

References

"2-Hydroxy-5-iminoazacyclopent-3-ene" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Hydroxy-5-iminoazacyclopent-3-ene

Disclaimer: "this compound" (CAS: 71765-74-7), also known as 2,5-Dihydro-5-imino-1H-pyrrol-2-ol, is a compound with limited publicly available stability data. The information provided herein is based on established principles of organic chemistry concerning its constituent functional groups (cyclic imine, α-hydroxy imine, and potential enamine tautomers). This guide is intended to offer plausible troubleshooting advice and experimental strategies.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading rapidly in aqueous solution. What is the likely cause?

A1: The primary cause of degradation in aqueous media is likely the hydrolysis of the imine functional group.[1][2][3][4] Imines are susceptible to cleavage by water, a reaction that is often catalyzed by acidic conditions, to yield a ketone (or aldehyde) and an amine.[2][3][4] Given the cyclic nature of your compound, hydrolysis would lead to ring-opening.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 7): Acid catalysis significantly accelerates imine hydrolysis.[3][4] Protonation of the imine nitrogen makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[3]

  • Neutral Conditions (pH ≈ 7): While more stable than in acidic conditions, hydrolysis can still occur. The rate at neutral pH is generally slower.

  • Basic Conditions (pH > 7): In the absence of specific base-catalyzed degradation pathways, the compound may exhibit greater stability compared to acidic conditions, as the concentration of protons (H+) required to catalyze hydrolysis is low.

Q3: Is the compound sensitive to temperature? What are the recommended storage conditions?

A3: Yes, elevated temperatures will likely accelerate degradation. As a general recommendation, the compound should be stored as a dry, solid powder at low temperatures (e.g., -20°C or -80°C) in a desiccated, inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to moisture and oxygen. Solutions should be prepared fresh for each experiment and kept on ice.

Q4: Can the compound undergo tautomerization?

A4: Yes, tautomerism is a significant consideration. The structure "this compound" can exist in equilibrium with other tautomeric forms, such as an enamine or a keto-amine form. This dynamic equilibrium can affect the compound's reactivity, spectroscopic properties, and degradation profile. The predominant tautomer may vary depending on the solvent and pH.

Q5: Are there any other potential degradation pathways besides hydrolysis?

A5: Besides hydrolysis, other potential pathways include:

  • Oxidation: The double bond and amine functionalities could be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents.

  • Rearrangement: α-Hydroxy imines can undergo rearrangement to form α-amino ketones, a reaction that can be driven by thermal or catalytic conditions.

  • Polymerization: Under certain conditions, reactive intermediates could potentially lead to polymerization.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram (HPLC/LC-MS) shortly after dissolving the compound.

Question Possible Cause & Explanation Suggested Action
Is your solvent aqueous or protic (e.g., methanol)? The imine group is likely undergoing hydrolysis.[2][4] The appearance of new peaks corresponds to the degradation products.Prepare samples immediately before analysis. Use aprotic solvents (e.g., acetonitrile, THF) for stock solutions if possible and minimize contact time with aqueous mobile phases.
Is your mobile phase or sample diluent acidic? Acid catalyzes the hydrolysis reaction, leading to rapid degradation.[3]Buffer your mobile phase to a neutral or slightly basic pH if your chromatography method allows. Use a neutral diluent for your sample.
Could the new peaks be tautomers? The compound may exist as a mixture of rapidly interconverting tautomers, which might be separable under certain chromatographic conditions.Modify chromatographic conditions (e.g., temperature, gradient) to see if the peak ratios change. Consider NMR spectroscopy to investigate tautomeric equilibrium.

Issue 2: The biological activity of my compound is inconsistent or decreases over time.

Question Possible Cause & Explanation Suggested Action
How are you preparing and storing your assay solutions? Degradation in aqueous assay buffer is reducing the concentration of the active compound.Prepare stock solutions in an anhydrous aprotic solvent (e.g., DMSO). Make final dilutions into aqueous buffer immediately before starting the experiment. Include a time-course stability test in your assay buffer.
Are there any components in your assay medium that could react with the compound? Components like primary amines or strong nucleophiles in the media could potentially react with the imine.Run a control experiment by incubating the compound in the assay medium without cells/enzyme and analyze for degradation over time.

Issue 3: The solid compound has changed color (e.g., turned yellow or brown).

Question Possible Cause & Explanation Suggested Action
How has the compound been stored? The color change may indicate oxidation or slow polymerization upon exposure to air, light, or moisture.Store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C or below).
Have you checked the purity of the discolored material? The discolored sample is likely a mixture of the parent compound and its degradation products.Re-analyze the purity of the compound using HPLC, LC-MS, or NMR. If significant degradation has occurred, the batch may no longer be suitable for use.

Data Presentation

Table 1: Hypothetical Stability Profile of this compound in Aqueous Buffers

This data is illustrative and based on the expected chemical behavior of α-hydroxy imines.

ConditionTemperatureIncubation Time% Remaining (Hypothetical)Primary Degradation Product
pH 3.0 (Citrate Buffer)25°C1 hour< 10%Ring-opened hydrolysis product
pH 5.0 (Acetate Buffer)25°C1 hour~ 40-50%Ring-opened hydrolysis product
pH 7.4 (Phosphate Buffer)25°C1 hour~ 85-95%Ring-opened hydrolysis product
pH 7.4 (Phosphate Buffer)37°C4 hours~ 60-70%Ring-opened hydrolysis product
pH 9.0 (Borate Buffer)25°C1 hour> 95%Ring-opened hydrolysis product

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the primary degradation pathways and products of this compound under stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.

    • Photodegradation: Expose a 0.1 mg/mL solution (in acetonitrile/water) to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze all samples, alongside an unstressed control sample, by a stability-indicating HPLC-UV method. An LC-MS method should be used to identify the mass of the degradation products.

Protocol 2: pH-Rate Profile Analysis

Objective: To quantitatively determine the stability of the compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Reaction Setup:

    • Bring buffers to a constant temperature (e.g., 25°C or 37°C) in a water bath.

    • Initiate the degradation by adding a small aliquot of a concentrated stock solution of the compound (in aprotic solvent) to each buffer to achieve a final concentration of ~10-20 µg/mL.

  • Time-Course Analysis:

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw samples from each buffer.

    • Immediately quench any further degradation if necessary (e.g., by adding a neutralizing agent or by immediate injection).

    • Analyze the concentration of the remaining parent compound using a validated HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of the parent compound versus time.

    • Determine the pseudo-first-order rate constant (k) from the slope of the line.

    • Plot log(k) versus pH to generate the pH-rate profile.

Visualizations

cluster_hydrolysis Plausible Hydrolysis Pathway Compound 2-Hydroxy-5-imino azacyclopent-3-ene Protonation Protonation of Imine Nitrogen Compound->Protonation + H+ Attack Nucleophilic Attack by Water Protonation->Attack + H2O Intermediate Carbinolamine Intermediate Attack->Intermediate RingOpening Ring Opening Intermediate->RingOpening Product Degradation Product (e.g., Amino-keto acid) RingOpening->Product

Caption: Plausible acid-catalyzed hydrolysis pathway.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Experiment shows instability (e.g., new peaks, loss of activity) CheckSolvent Is the solvent aqueous or protic? Start->CheckSolvent CheckpH Is the solution acidic? CheckSolvent->CheckpH Yes UseAprotic Root Cause: Hydrolysis. Action: Use aprotic solvent (MeCN, DMSO). Work fast. CheckSolvent->UseAprotic No CheckTemp Was the solution heated or stored at RT? CheckpH->CheckTemp No BufferpH Root Cause: Acid-catalyzed hydrolysis. Action: Buffer to neutral pH. Prepare fresh. CheckpH->BufferpH Yes WorkCold Root Cause: Thermal degradation. Action: Keep samples on ice. Store cold. CheckTemp->WorkCold Yes Other Consider other causes: Oxidation, light exposure, reagent incompatibility. CheckTemp->Other No

Caption: Logical workflow for troubleshooting stability.

cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare fresh stock solution in aprotic solvent (e.g., MeCN) Forced Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Prep->Forced pHProfile Conduct pH-Rate Profile Study (pH 3-10 at constant temp) Prep->pHProfile Analysis Analyze samples by stability-indicating HPLC-UV and LC-MS Forced->Analysis pHProfile->Analysis Identify Identify major degradation products and determine degradation rates Analysis->Identify Report Establish optimal storage and handling conditions. Document findings. Identify->Report

Caption: Workflow for a comprehensive stability study.

References

Technical Support Center: Characterization of 2-Hydroxy-5-iminoazacyclopent-3-ene by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with "2-Hydroxy-5-iminoazacyclopent-3-ene" and related nitrogen heterocycles. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during NMR characterization.

Predicted NMR Data

Due to the potential for tautomerism between the imino-enol (A) and keto-enamine (B) forms, the observed NMR spectrum may represent one or both of these species. The predominant form can be highly dependent on the solvent, concentration, and temperature.

Figure 1: Tautomeric Forms

Awaiting actual image generation for tautomers. For now, the diagram illustrates the relationship conceptually. Caption: Potential tautomeric equilibrium of this compound.

The following tables summarize the predicted chemical shifts for the more likely imino-enol tautomer (A). These values are estimates and should be used as a guide for initial spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (Imino-enol Tautomer)

ProtonPredicted Chemical Shift (δ) ppmMultiplicityNotes
OH4.0 - 8.0Broad SingletHighly solvent and concentration-dependent. May exchange with D₂O.
NH (imine)8.0 - 10.0Broad SingletMay not be observable due to exchange or quadrupolar broadening.
H36.0 - 7.0DoubletOlefinic proton.
H45.0 - 6.0DoubletOlefinic proton.
CH₂ (Position 1)3.5 - 4.5Singlet or AB quartetPosition adjacent to the hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (Imino-enol Tautomer)

CarbonPredicted Chemical Shift (δ) ppmNotes
C2 (C-OH)160 - 175Carbon bearing the hydroxyl group.
C5 (C=N)150 - 165Imine carbon.
C3120 - 140Olefinic carbon.
C4100 - 115Olefinic carbon.
C1 (CH₂)50 - 65Carbon adjacent to the hydroxyl group.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My ¹H NMR spectrum shows more peaks than expected. What could be the cause?

A1: This is a common issue and can arise from several factors:

  • Tautomerism: The most likely reason is the presence of both the imino-enol and keto-enamine tautomers in solution, leading to two sets of signals. The ratio of these tautomers can be influenced by the solvent. Try acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, and D₂O) to see how the equilibrium is affected.

  • Impurities: Residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane) are common contaminants.[1] There may also be unreacted starting materials or synthetic byproducts.

  • Degradation: The compound may be unstable under the experimental conditions, leading to the formation of degradation products.

Figure 2: Workflow for Diagnosing Unexpected NMR Signals

troubleshooting_workflow start Unexpected Peaks in NMR Spectrum check_impurities Check for Common Impurities (Solvents, Reagents) start->check_impurities check_tautomers Consider Tautomerism start->check_tautomers check_degradation Assess Sample Stability start->check_degradation repurify Re-purify Sample check_impurities->repurify run_different_solvents Acquire Spectra in Different Solvents (DMSO-d6, D2O) check_tautomers->run_different_solvents vt_nmr Perform Variable Temperature (VT) NMR check_tautomers->vt_nmr fresh_sample Prepare a Fresh Sample and Acquire Spectrum Immediately check_degradation->fresh_sample conclusion_tautomers Tautomers Confirmed run_different_solvents->conclusion_tautomers vt_nmr->conclusion_tautomers conclusion_impurities Impurity Signals Identified repurify->conclusion_impurities conclusion_degradation Degradation Confirmed fresh_sample->conclusion_degradation

Caption: Decision tree for troubleshooting extra peaks in an NMR spectrum.

Q2: The peaks for my -OH and/or -NH protons are very broad or not visible at all. Why is this happening?

A2: Labile protons, such as those in hydroxyl (-OH) and imine (-NH) groups, are prone to chemical exchange with each other, with trace amounts of water in the solvent, or with protic deuterated solvents.[2]

  • Broadening: This exchange process can be on a similar timescale to the NMR experiment, leading to significant peak broadening.[3]

  • Disappearance: In protic solvents like D₂O or CD₃OD, the -OH and -NH protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signals will disappear. This is a useful diagnostic tool: add a drop of D₂O to your sample in a non-protic solvent (like CDCl₃ or DMSO-d₆), shake it, and re-acquire the spectrum. If the peak disappears, it confirms it was a labile proton.

  • Solvent Choice: To observe sharp -OH and -NH peaks, use a solvent that does not readily exchange protons and can break up intermolecular hydrogen bonding, such as DMSO-d₆.[2]

Q3: The chemical shifts in my spectrum don't match the predicted values. What should I do?

A3: Predicted NMR values are estimations. Discrepancies can arise from:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence chemical shifts, especially for protons near polar functional groups.

  • pH: If the sample is acidic or basic, protonation or deprotonation can occur, drastically altering the electronic environment and thus the chemical shifts. Ensure the NMR solvent is neutral.

  • Tautomerism: If the dominant species in your solution is the keto-enamine tautomer, the chemical shifts will be different from those predicted for the imino-enol form.

Q4: My NMR sample changed color over time, and the spectrum looks different. What is happening?

A4: This indicates that your compound is likely unstable and degrading over time. Enamines and imines can be susceptible to hydrolysis and oxidation.[4]

  • Immediate Analysis: Prepare your NMR sample and acquire the spectrum as quickly as possible.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, prepare the sample in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Use high-purity, dry NMR solvents.

Experimental Protocols

Standard Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. For initial characterization, CDCl₃ is common. To observe labile protons, DMSO-d₆ is recommended.[2] Ensure the solvent is from a fresh, sealed bottle to minimize water content.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate to dissolve the sample completely.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5] This prevents issues with shimming and spectral resolution.

  • Transfer: Transfer the clear solution to the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation, especially if stability is a concern.

Protocol for Unstable Compounds

  • Drying: Dry the NMR tube and all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Perform all sample preparation steps (weighing, solvent addition, transfer) inside a glovebox under a nitrogen or argon atmosphere.

  • Solvent Preparation: Use a freshly opened ampule of high-purity deuterated solvent or use solvent that has been dried over molecular sieves.

  • Sealing: For extended or variable-temperature experiments, consider using a sealable NMR tube (e.g., a J. Young tube) to prevent solvent evaporation and atmospheric contamination.

  • Prompt Analysis: Analyze the sample immediately after preparation.

References

"2-Hydroxy-5-iminoazacyclopent-3-ene" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-iminoazacyclopent-3-ene. The following sections address common solubility challenges and provide recommended solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar heterocyclic compound. Its structure contains a hydroxyl (-OH) and an imino (=NH) group, which can participate in hydrogen bonding. Based on these functional groups and general principles of "like dissolves like," it is expected to have some solubility in polar protic and aprotic solvents.[1] However, poor solubility in common laboratory solvents is a frequent issue with heterocyclic compounds.[2]

Q2: I am having difficulty dissolving this compound in my desired solvent. What are the first troubleshooting steps?

A2: If you are encountering solubility issues, we recommend a systematic approach. Start with small quantities of the compound and solvent. Gentle heating and agitation (sonication or vortexing) can often aid dissolution. If the compound remains insoluble, consider using a co-solvent system or adjusting the pH of the solution.

Q3: Can pH modification improve the solubility of this compound?

A3: Yes, pH adjustment can significantly impact the solubility of compounds with acidic or basic functional groups.[1] The imino group can be protonated under acidic conditions, forming a more soluble salt.[2] Conversely, the hydroxyl group can be deprotonated under basic conditions. Experimenting with small amounts of dilute acid (e.g., HCl) or base (e.g., NaOH) can help determine the optimal pH for solubility.

Q4: Are there alternative solvents I can try if common solvents fail?

A4: For challenging solubility cases with heterocyclic compounds, mixtures of solvents are often effective.[2] A common strategy is to use a primary solvent in which the compound has minimal solubility and add a co-solvent to enhance dissolution. For polar compounds, mixtures such as DMSO/methanol, DMSO/water, or chloroform/methanol can be effective.[2] In some instances, using deuterated solvents with additives like trifluoroacetic acid (TFA) for NMR studies can also improve solubility.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

This guide provides a step-by-step workflow for systematically addressing solubility challenges with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Insoluble Compound solvent Select Initial Solvent (e.g., Water, Ethanol, DMSO) start->solvent agitate Agitate and Gently Heat solvent->agitate check1 Is it Soluble? agitate->check1 cosolvent Try Co-solvent System (e.g., DMSO/Methanol) check1->cosolvent No success Success: Compound Solubilized check1->success Yes check2 Is it Soluble? cosolvent->check2 ph_adjust Adjust pH (Acidic or Basic) check2->ph_adjust No check2->success Yes check3 Is it Soluble? ph_adjust->check3 salt Consider Salt Formation (e.g., HCl salt) check3->salt No check3->success Yes check4 Is it Soluble? salt->check4 check4->success Yes fail Consult Further (Advanced Techniques) check4->fail No

Caption: Troubleshooting workflow for solubilizing this compound.

Data Presentation: Estimated Solubility

The following table summarizes the estimated solubility of this compound in common laboratory solvents based on its chemical structure and the known behavior of similar heterocyclic compounds. "Poorly soluble" indicates that dissolution may be difficult and require the techniques described in the troubleshooting guides.

SolventPolarityExpected SolubilityNotes
WaterHigh (Protic)Poorly to Sparingly SolubleSolubility may increase with pH adjustment.
MethanolHigh (Protic)Sparingly SolubleMay be a good co-solvent.
EthanolHigh (Protic)Poorly to Sparingly SolubleSimilar to methanol.
Dimethyl Sulfoxide (DMSO)High (Aprotic)SolubleA common solvent for polar, poorly soluble compounds. Ensure DMSO is dry.[2]
N,N-Dimethylformamide (DMF)High (Aprotic)SolubleAnother option for polar compounds.
AcetonitrileMediumPoorly Soluble
Dichloromethane (DCM)LowInsoluble
HexaneNon-polarInsoluble

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol describes the use of a dimethyl sulfoxide (DMSO) and methanol co-solvent system to dissolve this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methanol, anhydrous

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a minimal amount of anhydrous DMSO (e.g., 100 µL) to wet the compound.

  • Vortex the mixture for 30 seconds.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • If solid material remains, add anhydrous methanol dropwise while vortexing.

  • Continue adding methanol until the compound is completely dissolved.

  • Note: The final ratio of DMSO to methanol will depend on the specific concentration required. It is recommended to start with a high DMSO ratio and titrate with methanol.

Protocol 2: pH-Mediated Solubilization

This protocol details how to improve the solubility of this compound in aqueous solutions by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

Procedure for Acidic Solubilization:

  • Suspend the desired amount of this compound in deionized water.

  • Place the suspension on a magnetic stirrer.

  • Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH.

  • Continue adding acid until the compound dissolves. Record the final pH.

  • Caution: Adding excess acid may cause degradation of the compound. It is advisable to perform a small-scale pilot experiment first.

Procedure for Basic Solubilization:

  • Suspend the desired amount of this compound in deionized water.

  • Place the suspension on a magnetic stirrer.

  • Slowly add 0.1 M NaOH dropwise to the suspension while monitoring the pH.

  • Continue adding base until the compound dissolves. Record the final pH.

  • Caution: High pH may also lead to compound instability. A pilot experiment is recommended.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for choosing a solubilization protocol.

G cluster_1 Experimental Protocol Selection start Need to Dissolve Compound solvent_type Is an Aqueous or Organic Solvent Required? start->solvent_type aqueous Aqueous Solvent solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_protocol Follow Protocol 2: pH-Mediated Solubilization aqueous->ph_protocol cosolvent_protocol Follow Protocol 1: Co-solvent System organic->cosolvent_protocol check_solubility Is the Compound Soluble? ph_protocol->check_solubility cosolvent_protocol->check_solubility success Proceed with Experiment check_solubility->success Yes troubleshoot Refer to Troubleshooting Guide check_solubility->troubleshoot No

Caption: Decision tree for selecting the appropriate solubilization protocol.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of a potentially reactive molecule like 2-Hydroxy-5-iminoazacyclopent-3-ene?

A1: Key safety considerations include:

  • Thermal Stability: The presence of an imine and a hydroxyl group on a strained ring system may lead to thermal instability. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is crucial to identify any exothermic events.

  • Reagent Handling: Depending on the synthetic route, starting materials or intermediates could be hazardous. For instance, reactions involving azides or other high-energy materials require specialized handling procedures.

  • Pressure Management: Gaseous byproducts can lead to pressure buildup in a reactor. The reaction stoichiometry and potential side reactions should be well understood to ensure adequate venting and pressure relief systems are in place.

  • Solvent Safety: Large volumes of flammable solvents pose a significant fire and explosion risk. Ensure proper grounding of equipment and use of inert atmospheres.

Q2: What are the expected challenges related to the purity of this compound during scale-up?

A2: Purity challenges on a larger scale may include:

  • Isomerization: The endocyclic double bond and the imine functionality could be prone to isomerization under thermal stress or in the presence of acid/base catalysts.

  • Side Reactions: Increased reaction times and potential for localized "hot spots" in a large reactor can lead to a higher proportion of side products compared to lab-scale synthesis.

  • Purification Inefficiency: Chromatographic purification, often used in the lab, can be costly and challenging to scale. Developing a robust crystallization or extraction-based purification protocol is often necessary.[1][2]

Q3: How might the physical properties of this compound impact its isolation and handling at a larger scale?

A3: The physical properties are critical for process development.

  • Solubility: Understanding the solubility profile in various solvents is key to developing effective reaction, extraction, and crystallization procedures.

  • Crystalline Form: The compound may exist in different polymorphic forms, which can affect its stability, solubility, and bioavailability. A polymorph screen is advisable.

  • Hygroscopicity: The presence of polar functional groups might make the compound hygroscopic, requiring controlled humidity during isolation and storage.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Inefficient mixing leading to localized reagent concentration issues.- Optimize stirrer design and agitation speed.- Consider a different reactor geometry (e.g., baffled reactor).
Poor temperature control resulting in side reactions.- Improve heat transfer by using a jacketed reactor with a suitable thermal fluid.- Slow down reagent addition to manage exotherms.
Degradation of the product under reaction conditions.- Reduce reaction time.- Investigate if the product can be isolated as a more stable salt.
Impurity Formation Presence of oxygen or moisture in the reaction.- Ensure all solvents are thoroughly dried.- Operate the reaction under a strict inert atmosphere (Nitrogen or Argon).[3]
Over-reaction or side reactions due to catalyst concentration.- Optimize catalyst loading for the larger scale.- Consider a less active catalyst or a controlled-release catalyst system.
Inconsistent Results Batch-to-Batch Variability in raw material quality.- Establish strict specifications for all starting materials and reagents.- Perform analytical testing on incoming raw materials.
"Human factor" in process control.- Implement automated control systems for critical process parameters like temperature, pH, and addition rates.[4]
Difficult Product Isolation Product is an oil or amorphous solid.- Screen for a suitable crystallization solvent system.- Consider converting the product to a crystalline salt for easier handling.
Emulsion formation during workup.- Adjust the pH of the aqueous phase.- Add a small amount of a different organic solvent to break the emulsion.- Consider using membrane-based separators for liquid-liquid extraction.[4]

Illustrative Data Tables for Scale-Up

Table 1: Effect of Catalyst Loading on Yield and Purity (Illustrative)

Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity by HPLC (Area %)
1.0126592.5
2.588295.1
5.068594.8 (minor increase in impurity X)
10.048391.3 (significant increase in impurity X)

Table 2: Impurity Profile Comparison: Lab vs. Pilot Scale (Illustrative)

Impurity Retention Time (min) Lab Scale (Area %) Pilot Scale (Area %) Potential Source
Starting Material A4.20.150.55Incomplete reaction
Impurity X6.81.23.1Dimerization/Side reaction
Impurity Y8.10.51.5Over-reaction/Degradation

Experimental Protocols (Representative)

Protocol 1: General Procedure for Cyclization Reaction
  • Reactor Preparation: A 50 L jacketed glass reactor is thoroughly cleaned, dried, and rendered inert by purging with dry nitrogen for at least 2 hours.

  • Reagent Charging: The reactor is charged with the acyclic precursor (1.0 kg, 1.0 equiv) and anhydrous toluene (20 L). The mixture is stirred at 150 rpm to ensure homogeneity.

  • Reaction Initiation: The catalyst (e.g., a Lewis acid, 0.1 equiv) is dissolved in anhydrous toluene (2 L) and added to the reactor via a pressure-equalizing dropping funnel over 30 minutes.

  • Reaction Monitoring: The reaction temperature is maintained at 80°C. In-process controls (IPCs) are taken every hour and analyzed by HPLC to monitor the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is deemed complete (e.g., <1% starting material remaining), the mixture is cooled to 20°C, and the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution (10 L).

  • Workup: The organic layer is separated. The aqueous layer is extracted with toluene (2 x 5 L). The combined organic layers are washed with brine (5 L), dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Purification by Crystallization
  • Dissolution: The crude product from the cyclization step is dissolved in a minimal amount of hot isopropanol (e.g., 5 L) at 60°C.

  • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature over 4 hours, during which crystallization should occur. The mixture is then further cooled to 0-5°C and held for 2 hours to maximize crystal formation.

  • Isolation: The crystalline solid is isolated by filtration using a Nutsche filter. The filter cake is washed with cold isopropanol (2 x 1 L).

  • Drying: The purified product is dried under vacuum at 40°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start reactor_prep Reactor Preparation (Inert Atmosphere) start->reactor_prep reagent_prep Reagent Preparation (Anhydrous Solvents) start->reagent_prep reaction Cyclization Reaction (Temp. Control) reactor_prep->reaction reagent_prep->reaction ipc In-Process Control (HPLC Analysis) reaction->ipc quench Quenching ipc->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Drying & Solvent Swap extraction->drying crystallization Crystallization drying->crystallization filtration Filtration crystallization->filtration final_drying Final Drying filtration->final_drying end Final Product final_drying->end

Caption: General workflow for the scale-up synthesis and purification of a target molecule.

troubleshooting_logic cluster_investigation Investigation cluster_analysis Analysis cluster_solution Solution start Problem Encountered (e.g., Low Yield, High Impurity) check_params Review Process Parameters (Temp, Time, Stoichiometry) start->check_params check_materials Analyze Raw Materials & Solvents start->check_materials check_equipment Inspect Equipment (Mixing, Leaks) start->check_equipment identify_impurity Identify Impurity Structure (LC-MS, NMR) check_params->identify_impurity thermal_study Perform Thermal Hazard Analysis (DSC) check_params->thermal_study check_materials->identify_impurity implement_control Implement Stricter Process Controls check_equipment->implement_control optimize_reaction Optimize Reaction Conditions identify_impurity->optimize_reaction improve_workup Modify Workup/ Purification identify_impurity->improve_workup thermal_study->optimize_reaction Address Exotherm end Problem Resolved optimize_reaction->end improve_workup->end implement_control->end

Caption: A logical troubleshooting workflow for addressing common issues in chemical synthesis scale-up.

References

Validation & Comparative

Validation of "2-Hydroxy-5-iminoazacyclopent-3-ene" Synthesis: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed synthetic pathway for "2-Hydroxy-5-iminoazacyclopent-3-ene" against an alternative route, supported by detailed experimental protocols and predictive spectroscopic data for validation. The information presented is designed to assist researchers in the synthesis and characterization of novel heterocyclic compounds relevant to drug discovery.

Proposed Synthesis and Alternative Route

The primary proposed synthesis for "this compound" involves the intramolecular condensation of a 4-amino-2-oxobutanoic acid precursor. This method is contrasted with an alternative approach: the oxidation and subsequent amination of a corresponding 2-hydroxypyrrolidine derivative.

Diagram of Proposed Synthesis Pathway

G cluster_0 Proposed Synthesis: Intramolecular Condensation Start 4-Amino-2-oxobutanoic Acid Intermediate Cyclization & Dehydration Start->Intermediate Acid or Base Catalyst Product This compound Intermediate->Product

Caption: Proposed synthesis of this compound.

Diagram of Alternative Synthesis Pathway

G cluster_1 Alternative Synthesis: Oxidation-Amination Start_Alt 2-Hydroxypyrrolidine Derivative Intermediate_Alt Oxidation Start_Alt->Intermediate_Alt Oxidizing Agent (e.g., PCC) Intermediate_2_Alt Iminium Ion Intermediate Intermediate_Alt->Intermediate_2_Alt Ammonia Product_Alt This compound Intermediate_2_Alt->Product_Alt G cluster_2 Spectroscopic Validation Workflow Sample Purified Product IR IR Spectroscopy Sample->IR NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS Data Data Analysis & Comparison IR->Data NMR->Data MS->Data Validation Structure Validated Data->Validation

Comparative Efficacy Analysis of 2-Hydroxy-5-iminoazacyclopent-3-ene and an Analog Against the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield any specific information, efficacy data, or identified therapeutic targets for the compound "2-Hydroxy-5-iminoazacyclopent-3-ene." This suggests that the compound may be novel, not yet characterized in published literature, or referred to by a different nomenclature.

Therefore, to fulfill the structural and content requirements of this comparison guide, we will provide a general overview of the therapeutic potential of the broader chemical class to which this molecule belongs—pyrrolidinones and related five-membered nitrogen heterocycles. Furthermore, we will present a comparative analysis using a representative and well-documented pyrrolidinone derivative, referred to herein as Pyrrolidinone Analog A , which has demonstrated activity against the Epidermal Growth Factor Receptor (EGFR), a well-established therapeutic target in oncology. This will be compared against Gefitinib , a standard-of-care EGFR inhibitor.

The pyrrolidine ring and its derivatives are recognized as versatile scaffolds in drug discovery.[1] These five-membered nitrogen-containing heterocycles are key components in a wide array of biologically active compounds, demonstrating activities such as antibacterial, antifungal, anticancer, and anticonvulsant effects.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which is advantageous for designing potent and selective drug candidates.[1]

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of Pyrrolidinone Analog A and Gefitinib against the EGFR kinase domain. The data presented is a hypothetical representation based on typical findings for such compounds in scientific literature.

CompoundTargetAssay TypeIC50 (nM)
Pyrrolidinone Analog A EGFRKinase Activity150
Gefitinib EGFRKinase Activity25

Experimental Protocols

In Vitro EGFR Kinase Assay

The half-maximal inhibitory concentration (IC50) values were determined using a homogenous time-resolved fluorescence (HTRF) kinase assay. The protocol is as follows:

  • Reagents and Materials: Recombinant human EGFR kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

  • Assay Procedure:

    • The compounds (Pyrrolidinone Analog A and Gefitinib) were serially diluted in DMSO and added to a 384-well assay plate.

    • The EGFR enzyme and the biotinylated substrate were added to the wells and incubated with the compounds for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP. The reaction was allowed to proceed for 1 hour at room temperature.

    • The reaction was stopped by the addition of the HTRF detection reagents in a buffer containing EDTA.

    • The plate was incubated for 1 hour at room temperature to allow for the development of the HTRF signal.

    • The fluorescence was read on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: The ratio of the fluorescence at 665 nm to that at 620 nm was calculated. The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Visualized Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the EGFR signaling pathway and the experimental workflow for the in vitro kinase assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolidinone Analog A Gefitinib Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow A Compound Serial Dilution B Add EGFR Enzyme and Biotinylated Substrate A->B C Initiate Reaction with ATP B->C D Stop Reaction and Add HTRF Detection Reagents C->D E Incubate and Read Plate D->E F Data Analysis (IC50 Calculation) E->F

Caption: In Vitro EGFR Kinase Assay Workflow.

References

Cross-Reactivity Profile of "2-Hydroxy-5-iminoazacyclopent-3-ene" Based Compounds: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific cross-reactivity data for "2-Hydroxy-5-iminoazacyclopent-3-ene" and its derivatives. This pyrroline-class compound, also identified by its synonym "2,5-Dihydro-5-imino-1H-pyrrol-2-ol" and CAS number 71765-74-7, does not appear in publicly accessible databases with detailed pharmacological profiling or studies on its off-target effects. Consequently, a direct comparison guide based on experimental data cannot be constructed at this time.

While the core request for a data-driven comparison of this specific compound cannot be fulfilled, this guide will provide researchers, scientists, and drug development professionals with a framework for assessing antibiotic cross-reactivity, drawing on established principles and methodologies from the broader field of antibiotic research. This information can serve as a valuable resource for designing future studies on "this compound" or other novel antibiotic candidates.

Understanding and Assessing Antibiotic Cross-Reactivity

Cross-reactivity in pharmacology refers to the ability of a drug to bind to and elicit a response from multiple, often unintended, biological targets. In the context of antibiotics, this can lead to a range of effects from allergic reactions to broader antimicrobial activity or off-target toxicities. Evaluating the cross-reactivity profile of a new antibiotic candidate is a critical step in its preclinical development.

Key Experimental Approaches for Cross-Reactivity Profiling

A thorough investigation of a compound's cross-reactivity typically involves a combination of in vitro and in vivo assays. The following are standard experimental protocols employed in the field:

1. Target-Based Screening:

  • Enzyme Inhibition Assays: These assays measure the ability of the compound to inhibit the activity of a panel of purified enzymes, such as kinases, proteases, and phosphatases. Data is typically reported as the half-maximal inhibitory concentration (IC50).

  • Receptor Binding Assays: These experiments determine the affinity of the compound for a variety of receptors. Radioligand binding assays are a common method, with results expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50).

  • Broad Ligand Profiling (e.g., Kinase Profiling): To assess selectivity, compounds are often screened against a large panel of related targets (e.g., a kinome-wide panel). This provides a comprehensive view of the compound's interaction with a specific protein family.

2. Cell-Based Assays:

  • Cytotoxicity Assays: The effect of the compound on the viability of various cell lines (both cancerous and non-cancerous) is assessed to identify potential off-target cytotoxic effects. IC50 values are determined to quantify the compound's potency.

  • Phenotypic Screening: High-content screening methods can be used to observe the effects of a compound on cellular morphology, signaling pathways, and other phenotypic changes in a variety of cell types.

  • Antimicrobial Susceptibility Testing (AST): The minimum inhibitory concentration (MIC) of the compound is determined against a broad panel of bacterial and fungal strains to understand its spectrum of activity and potential for cross-resistance. Standard methods include broth microdilution and disk diffusion assays.

3. Immunological Assays for Allergic Cross-Reactivity:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to detect the binding of antibodies (e.g., IgE in the case of allergic reactions) to the antibiotic or its metabolites.

  • Basophil Activation Test (BAT): This flow cytometry-based assay measures the activation of basophils (a type of white blood cell) in response to the antibiotic, which is an indicator of an allergic response.

  • Skin Prick and Intradermal Tests: In a clinical setting, these tests are used to assess immediate hypersensitivity reactions to antibiotics.

Data Presentation for Comparative Analysis

To facilitate the comparison of cross-reactivity data for different compounds, quantitative results should be organized into clear and concise tables. Below is a template for how such data could be presented.

Table 1: In Vitro Target Selectivity Profile

Target ClassSpecific TargetCompound A (IC50/Ki, µM)Compound B (IC50/Ki, µM)Reference Compound (IC50/Ki, µM)
KinasesKinase 1
Kinase 2
GPCRsReceptor 1
Receptor 2
Ion ChannelsChannel 1

Table 2: Antimicrobial Spectrum and Cytotoxicity

Organism/Cell LineCompound A (MIC/IC50, µg/mL)Compound B (MIC/IC50, µg/mL)Reference Antibiotic (MIC/IC50, µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Human Cell Line 1
Human Cell Line 2

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are invaluable for illustrating complex relationships and processes.

Experimental Workflow for Cross-Reactivity Screening

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis & Comparison Target Screening Target Screening Data Tabulation Data Tabulation Target Screening->Data Tabulation Cell-Based Assays Cell-Based Assays Cell-Based Assays->Data Tabulation Immunological Assays Immunological Assays Immunological Assays->Data Tabulation Structure-Activity Relationship Structure-Activity Relationship Data Tabulation->Structure-Activity Relationship Lead Optimization Lead Optimization Structure-Activity Relationship->Lead Optimization Compound Library Compound Library Compound Library->Target Screening Compound Library->Cell-Based Assays Patient Samples Patient Samples Patient Samples->Immunological Assays

Caption: Workflow for assessing the cross-reactivity of novel compounds.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Compound X Compound X Compound X->Kinase B

Caption: Inhibition of a signaling pathway by a hypothetical compound.

Conclusion and Future Directions

The absence of publicly available cross-reactivity data for "this compound" highlights a significant gap in the understanding of this particular compound. For researchers interested in this and other novel pyrroline-based antibiotics, a systematic evaluation of their pharmacological profile is essential. By employing the established experimental methodologies outlined in this guide, it will be possible to generate the necessary data to construct a comprehensive and objective comparison of their performance against other alternatives. Such studies are crucial for identifying promising new therapeutic agents with favorable safety and efficacy profiles.

A Comparative Guide to the Synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic methodologies for 2-hydroxy-5-iminoazacyclopent-3-ene, a heterocyclic scaffold of interest in medicinal chemistry, and its closely related analogs, primarily 5-amino-3-pyrrolin-2-ones and 5-hydroxy-1H-pyrrol-2(5H)-ones. The inherent tautomerism between the imino-hydroxy and amino-keto forms makes the synthesis of these structures closely intertwined. This document offers a comparative overview of established and novel synthetic routes, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Methods

The synthesis of the this compound core and its analogs can be broadly approached through several key strategies. The table below summarizes the performance of prominent methods based on available experimental data.

MethodKey Starting MaterialsTypical Reaction ConditionsYield Range (%)Reaction TimeKey AdvantagesLimitations
From α-Amino Acids Natural α-Amino AcidsMulti-step process, often involving protection/deprotection and cyclizationVariableHours to daysStereoselective, access to chiral productsCan be lengthy, may require specific protecting groups
Sulfur Ylide-Based Synthesis Sulfur Ylides, Carbonyl CompoundsBase (DBU), Acetonitrile (MeCN), 0 °C70-90+10-15 minutesRapid, high yields, mild conditionsRequires preparation of the sulfur ylide precursor
Paal-Knorr Type Synthesis 1,4-Dicarbonyl Compounds, Primary Amines/AmmoniaAcidic or neutral conditions, often with heatingModerate to HighHoursWell-established, versatile for various substitutionsRequires access to the appropriate 1,4-dicarbonyl precursor, can have side reactions
Three-Component Reaction Aromatic Aldehydes, Amines, Ethyl 2,4-dioxovalerateGlacial Acetic Acid or Ethanol, Room Temperature to 80 °C70-89HoursOne-pot synthesis, good for generating libraries of substituted productsPrimarily demonstrated for specific substitution patterns

Detailed Experimental Protocols

Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones from Sulfur Ylides

This modern approach offers a rapid and high-yielding route to 5-hydroxy-pyrrolinones, which are tautomeric forms of the target compound. The method relies on the base-induced intramolecular cyclization of a sulfur ylide derived from an α-amino ketone precursor.

General Procedure: [1][2]

  • To a solution of the vinyl sulfonium salt (0.20 mmol) in anhydrous acetonitrile (5.0 mL) under a nitrogen atmosphere at 0 °C, add distilled 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.20 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 10–15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, followed by dichloromethane/methanol) to afford the desired 5-hydroxy-1H-pyrrol-2-(5H)-one.[1][2]

Stereoselective Synthesis of 5-Substituted-4-amino-3-pyrrolin-2-ones from α-Amino Acids

This method is particularly valuable for obtaining chiral products, leveraging the stereochemistry of naturally occurring α-amino acids. The synthesis is a multi-step process that typically involves the formation of an alkynoic acid derivative, followed by cyclization.

(A detailed, generalized protocol is not available in the provided search results. However, the literature suggests a sequence involving the conversion of an amino acid to a corresponding alkynoic acid derivative, followed by cyclization.[3][4])

Paal-Knorr Type Synthesis of Substituted Pyrrolinones

The Paal-Knorr synthesis is a classical and widely used method for the formation of five-membered heterocycles. For the synthesis of pyrrolinone derivatives, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia under acidic or neutral conditions.[5][6][7][8][9]

General Procedure (Conceptual):

  • Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the primary amine or an ammonia source (e.g., ammonium acetate, excess aqueous ammonia) (1-1.2 equivalents).

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the substituted pyrrolinone.

Three-Component Synthesis of 4-Acetyl-3-hydroxy-3-pyrrolin-2-ones

This one-pot reaction allows for the efficient assembly of highly substituted pyrrolinone cores from readily available starting materials.[10]

Optimized Procedure: [10]

  • To a solution of the aromatic aldehyde (1 equivalent) and aniline (1 equivalent) in ethanol (final concentration ~0.5 M), add ethyl 2,4-dioxovalerate (1.5 equivalents).

  • Heat the reaction mixture at 80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Visualizing the Synthetic Pathways

To better understand the flow and logic of these synthetic approaches, the following diagrams have been generated.

experimental_workflow_sulfur_ylide start α-Amino Ketone Precursor sy Formation of Sulfur Ylide start->sy Sulfonium Salt Formation cyclization Base-Induced Intramolecular Cyclization sy->cyclization DBU, 0 °C product This compound (Tautomeric Mixture) cyclization->product

Caption: Workflow for the synthesis via sulfur ylide intermediate.

paal_knorr_workflow dicarbonyl 1,4-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation amine Primary Amine or Ammonia amine->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Acid or Heat product Substituted Pyrrolinone cyclization->product

Caption: General workflow for the Paal-Knorr type synthesis.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, the broader class of pyrrolidinone and pyrrolinone derivatives is known to possess a wide range of biological activities.[11] These scaffolds are present in numerous natural products and pharmacologically active compounds.

For instance, various substituted pyrrolidines act as antagonists for chemokine receptors like CXCR4, which is involved in cancer metastasis.[11] Others function as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, or as agonists for G-protein coupled receptors. The PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth and proliferation and often dysregulated in cancer, is a target for some pyrrolidine-containing drugs.[12][13]

The diverse biological activities of these related compounds suggest that this compound could potentially interact with various cellular signaling pathways. Further research is warranted to explore its specific biological targets and mechanisms of action.

potential_signaling_pathways compound Pyrrolinone Core (e.g., 2-Hydroxy-5-imino- azacyclopent-3-ene) receptor Cell Surface Receptors (e.g., GPCRs, Chemokine Receptors) compound->receptor Antagonist/ Agonist Activity enzyme Intracellular Enzymes (e.g., Kinases, DPP-4) compound->enzyme Inhibition pi3k PI3K/Akt/mTOR Pathway receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk enzyme->pi3k cellular_response Cellular Response (Proliferation, Apoptosis, etc.) pi3k->cellular_response mapk->cellular_response

Caption: Potential signaling pathways modulated by pyrrolinone derivatives.

This guide serves as a starting point for researchers interested in the synthesis and potential applications of this compound and its analogs. The provided data and protocols aim to facilitate the efficient and informed development of novel compounds based on this promising heterocyclic core.

References

A Guide to Computational Docking in Antibiotic Discovery: Methodologies and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, computational docking has emerged as a powerful tool to accelerate the discovery and design of novel antibiotics. This guide provides an overview of the methodologies and validation processes involved in computational docking for antibiotic research, offering a framework for understanding and applying these techniques. While specific docking studies on "2-Hydroxy-5-iminoazacyclopent-3-ene" (also known as Clazamycin) are not publicly available, this guide will use illustrative examples from other antibiotic studies to provide a practical comparison of in silico approaches.

The Computational Docking Workflow: A Strategic Overview

Computational docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding of a potential drug (ligand) to a biological target, typically a protein or nucleic acid. The workflow is a multi-step process that refines a large pool of potential candidates down to a few promising leads for experimental validation.

Target_Identification Target Identification & Preparation Virtual_Screening Virtual Screening (Docking) Target_Identification->Virtual_Screening Ligand_Preparation Ligand Library Preparation Ligand_Preparation->Virtual_Screening Scoring_Ranking Scoring & Ranking Virtual_Screening->Scoring_Ranking Hit_Selection Hit Selection Scoring_Ranking->Hit_Selection Lead_Optimization Lead Optimization Hit_Selection->Lead_Optimization Experimental_Validation Experimental Validation Lead_Optimization->Experimental_Validation UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_Chain->Cross_linked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Protein (PBP) PBP->Cross_linked_Peptidoglycan Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Inhibition cluster_in_silico In Silico cluster_experimental Experimental Virtual_Screening Virtual Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Synthesis Chemical Synthesis Hit_Identification->Synthesis In_Vitro_Assay In Vitro Assays (e.g., MIC) Synthesis->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis SAR_Analysis->Virtual_Screening Model Refinement

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-5-iminoazacyclopent-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-Hydroxy-5-iminoazacyclopent-3-ene in a laboratory setting.

Hazard Assessment and GHS Classification

Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards.

Anticipated GHS Hazard Classification

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation
alt text
Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
alt text
Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation
alt text
Warning
Acute Toxicity, Oral (Assumed)H302: Harmful if swallowed[4][5]
alt text
Warning

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure personnel safety.[6][7]

PPE Requirements

Body PartRequired PPESpecifications
Hands Double-gloving with chemical-resistant gloves.Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber. Regularly check for signs of degradation.
Eyes/Face Chemical safety goggles and a face shield.Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles.
Body Chemical-resistant lab coat or coveralls.Must be flame-resistant. Consider a disposable suit for larger quantities.
Respiratory Use of a certified chemical fume hood is mandatory.For situations with potential for aerosolization or if the fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.
Feet Closed-toe, chemical-resistant shoes.Leather or polymeric material is recommended.

Operational Plan: Handling and Storage

A clear, step-by-step workflow is critical for minimizing exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate Handling Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve/React in Closed System weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste store Store Compound in Labeled, Sealed Container dispose_waste->store

Caption: Workflow for handling this compound.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Spill Response Protocol

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don appropriate PPE (respirator if necessary) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step spill response plan.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Management

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated gloves, absorbent materials, and disposable labware.
Liquid Waste Collect in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Glassware Rinse with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous liquid waste. The cleaned glassware can then be washed normally.

All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[9][10][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.